Product packaging for 3-Hydroxynortriptyline(Cat. No.:)

3-Hydroxynortriptyline

Cat. No.: B15295538
M. Wt: 279.4 g/mol
InChI Key: DXTZQTSIXRYNQV-WSVATBPTSA-N
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Description

3-Hydroxynortriptyline is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO B15295538 3-Hydroxynortriptyline

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol

InChI

InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7-

InChI Key

DXTZQTSIXRYNQV-WSVATBPTSA-N

Isomeric SMILES

CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Hydroxynortriptyline, a key metabolite of the tricyclic antidepressant nortriptyline. The synthesis of this compound is of significant interest for its use as a reference standard in analytical and metabolic studies, as well as for further pharmacological investigation. This document outlines detailed synthetic strategies, experimental protocols derived from analogous chemical transformations, and quantitative data where available.

Introduction

This compound is the major active metabolite of nortriptyline, formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6. Its chemical synthesis is not widely reported in standard literature, necessitating the development of a synthetic strategy based on established organic chemistry principles and analogous reactions for related tricyclic compounds. This guide proposes two primary pathways for the synthesis of this compound, starting from the readily available precursor, dibenzosuberone.

The core of the synthesis involves two key transformations: the functionalization of the dibenzosuberone ring at the 3-position to introduce the hydroxyl group, and the installation of the 5-(3-methylaminopropylidene) side chain.

Pathway 1: Synthesis via a Phenolic Intermediate with a Protecting Group Strategy

This pathway is a robust approach that involves the early introduction of a protected hydroxyl group (as a methoxy ether) to prevent interference with subsequent organometallic reactions. The final step involves the deprotection of this group to yield the target molecule.

Overall Reaction Scheme:

Synthesis_Pathway_1 Dibenzosuberone Dibenzosuberone Nitrodibenzosuberone 3-Nitrodibenzosuberone Dibenzosuberone->Nitrodibenzosuberone 1. Nitration (HNO3, Ac2O) Aminodibenzosuberone 3-Aminodibenzosuberone Nitrodibenzosuberone->Aminodibenzosuberone 2. Reduction (e.g., H2, Pd/C) Methoxydibenzosuberone 3-Methoxydibenzosuberone Aminodibenzosuberone->Methoxydibenzosuberone 3. Diazotization & Methoxylation (NaNO2, HBF4 then MeOH, Δ) Intermediate_Alcohol 3-Methoxy-5-(3-(N-benzyl-N- methylamino)propyl)-5-hydroxydibenzocycloheptene Methoxydibenzosuberone->Intermediate_Alcohol 4. Grignard Reaction (Bn(Me)N(CH2)3MgCl) Methoxynortriptyline_Protected 3-Methoxy-5-(3-(N-benzyl-N- methylamino)propylidene)dibenzocycloheptene Intermediate_Alcohol->Methoxynortriptyline_Protected 5. Dehydration (e.g., H2SO4) Methoxynortriptyline 3-Methoxynortriptyline Methoxynortriptyline_Protected->Methoxynortriptyline 6. Debenzylation (H2, Pd/C) Hydroxynortriptyline This compound Methoxynortriptyline->Hydroxynortriptyline 7. Demethylation (BBr3)

Figure 1: Proposed synthesis of this compound via a methoxy-protected intermediate.
Step 1: Nitration of Dibenzosuberone

  • Reaction: Electrophilic aromatic substitution to introduce a nitro group at the 3-position of the dibenzosuberone core.

  • Protocol:

    • Prepare a nitrating mixture by slowly adding acetic anhydride to fuming nitric acid (90%) at room temperature, then cooling to 25°C.

    • Add this mixture dropwise to a solution of dibenzosuberone in acetic anhydride over a period of approximately 3 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-Nitrodibenzosuberone
  • Reaction: Reduction of the nitro group to a primary amine.

  • Protocol:

    • Dissolve 3-nitrodibenzosuberone in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 40-50 psi) at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-aminodibenzosuberone.

Step 3: Conversion of 3-Aminodibenzosuberone to 3-Methoxydibenzosuberone
  • Reaction: Diazotization of the amino group followed by reaction with methanol to form a methyl ether.

  • Protocol:

    • Suspend 3-aminodibenzosuberone in an aqueous solution of tetrafluoroboric acid (HBF4) at 0°C.

    • Add a solution of sodium nitrite (NaNO2) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30-60 minutes to form the diazonium tetrafluoroborate salt, which may precipitate.

    • Isolate the diazonium salt by filtration and wash with cold ether.

    • Suspend the salt in methanol and heat the mixture to reflux. The decomposition of the diazonium salt releases nitrogen gas and forms the methyl ether.

    • After the reaction is complete (monitored by TLC), cool the mixture, remove the solvent in vacuo, and purify the resulting 3-methoxydibenzosuberone by chromatography.

Step 4: Grignard Reaction with a Protected Side Chain
  • Reaction: Nucleophilic addition of a Grignard reagent to the ketone of 3-methoxydibenzosuberone. A protected amine in the Grignard reagent is necessary to prevent side reactions.

  • Protocol:

    • Prepare the Grignard reagent from 3-(N-benzyl-N-methylamino)propyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool a solution of 3-methoxydibenzosuberone in anhydrous THF to 0°C.

    • Add the prepared Grignard reagent dropwise to the ketone solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude tertiary alcohol.

Step 5: Dehydration
  • Reaction: Acid-catalyzed elimination of water from the tertiary alcohol to form the exocyclic double bond.

  • Protocol:

    • Dissolve the crude alcohol from the previous step in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Upon completion, cool the reaction, neutralize the acid, and extract the product.

    • Purify the product by column chromatography.

Step 6: Debenzylation to form 3-Methoxynortriptyline
  • Reaction: Removal of the N-benzyl protecting group via catalytic hydrogenation.

  • Protocol:

    • Dissolve the N-benzyl protected product in ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere.

    • Monitor the reaction for the disappearance of the starting material.

    • Filter off the catalyst and concentrate the filtrate to obtain 3-methoxynortriptyline.

Step 7: Demethylation to this compound
  • Reaction: Cleavage of the aryl methyl ether to yield the final phenol product.[1][2][3]

  • Protocol:

    • Dissolve 3-methoxynortriptyline in anhydrous dichloromethane (DCM) and cool the solution to 0°C under an inert atmosphere.

    • Add a solution of boron tribromide (BBr3) in DCM dropwise (typically 2-3 equivalents).[1]

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[1]

    • Carefully quench the reaction by adding it to ice water.

    • Stir the mixture for 30 minutes, then adjust the pH to be basic to allow for extraction of the free amine product.

    • Extract with an organic solvent, dry, and concentrate.

    • Purify the final product, this compound, by chromatography or recrystallization.

Pathway 2: Synthesis via a Sandmeyer Reaction on an Unprotected Amino Intermediate

This pathway attempts a more direct route by forming the hydroxyl group before the addition of the side chain. This approach is potentially shorter but carries the risk of lower yields in the side-chain addition step due to the presence of the acidic phenolic proton.

Overall Reaction Scheme:

Synthesis_Pathway_2 Aminodibenzosuberone 3-Aminodibenzosuberone Diazonium_Salt Diazonium Salt Intermediate Aminodibenzosuberone->Diazonium_Salt 1. Diazotization (NaNO2, H2SO4, 0°C) Hydroxydibenzosuberone 3-Hydroxydibenzosuberone Diazonium_Salt->Hydroxydibenzosuberone 2. Hydrolysis (H2O, Δ) Hydroxynortriptyline This compound Hydroxydibenzosuberone->Hydroxynortriptyline 3. Wittig Reaction Wittig_Reagent Phosphonium Ylide (from Ph3P+(CH2)3NHMe·Br-) Wittig_Reagent->Hydroxynortriptyline

Figure 2: Alternative synthesis of this compound via a Wittig reaction.
Step 1 & 2: Diazotization and Hydrolysis of 3-Aminodibenzosuberone

  • Reaction: Conversion of the 3-amino group to a hydroxyl group via a diazonium salt intermediate.

  • Protocol:

    • Dissolve 3-aminodibenzosuberone in aqueous sulfuric acid and cool to 0°C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

    • After the addition is complete, stir for 20-30 minutes.

    • Gently warm the solution. The diazonium salt will decompose, releasing nitrogen gas and forming 3-hydroxydibenzosuberone.[4][5]

    • Cool the reaction mixture and extract the phenolic product with a suitable solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

Step 3: Wittig Reaction
  • Reaction: Formation of the exocyclic double bond by reacting the ketone with a phosphonium ylide. The phenolic group must be deprotonated with a strong base, and the amine on the ylide must be protected or the reaction carefully controlled.

  • Protocol:

    • Prepare the phosphonium salt by reacting triphenylphosphine with a suitable 3-(protected-methylamino)propyl halide.

    • Suspend the phosphonium salt in an anhydrous solvent like THF.

    • Add a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to form the ylide.

    • In a separate flask, dissolve 3-hydroxydibenzosuberone in anhydrous THF and add a base to deprotonate the phenol.

    • Add the ketone solution to the ylide solution and allow them to react.

    • After the reaction is complete, quench with water and extract the product.

    • Purify by chromatography to yield this compound (after removal of any protecting group on the amine).

Data Presentation

The following table summarizes typical reaction conditions and yields for the key transformations described in Pathway 1, based on analogous reactions reported in the literature. Specific yields for the synthesis of this compound are not available and would require experimental determination.

StepReactionReagentsSolventTemp. (°C)Time (h)Yield (%)
1NitrationHNO₃, Ac₂OAc₂ORT3~70-80
2ReductionH₂, 10% Pd/CEthanolRT4-8>90
3MethoxylationNaNO₂, HBF₄; then MeOHH₂O, MeOH0 then reflux2-450-70
4Grignard ReactionBn(Me)N(CH₂)₃MgClTHF0 to RT12-1660-80
5DehydrationH₂SO₄ (cat.)TolueneReflux2-4>85
6DebenzylationH₂, 10% Pd/CEthanolRT6-12>90
7DemethylationBBr₃DCM0 to RT1280-95

Yields are estimates based on similar reactions and are for illustrative purposes.

Conclusion

The synthesis of this compound can be effectively approached through multi-step sequences starting from dibenzosuberone. Pathway 1, which utilizes a methoxy protecting group for the phenol, represents a more conservative and likely higher-yielding strategy by avoiding potential complications with the free hydroxyl group during the critical side-chain formation steps. The final demethylation with boron tribromide is a well-established and efficient method for cleaving aryl methyl ethers.[1][2][3] Pathway 2 offers a more direct route but may present challenges in the Wittig reaction step that would require careful optimization. The protocols and data presented in this guide provide a solid foundation for researchers to undertake the synthesis of this important metabolite.

References

In-Vitro Pharmacological Profile of 3-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynortriptyline, also known as 10-hydroxynortriptyline, is a primary and active metabolite of the tricyclic antidepressant nortriptyline. Formed in the liver primarily by the cytochrome P450 enzyme CYP2D6, this metabolite is present in significant concentrations in both plasma and cerebrospinal fluid following nortriptyline administration.[1][2][3] The pharmacological activity of this compound contributes to both the therapeutic effects and the side-effect profile of its parent compound. This technical guide provides a detailed overview of the in-vitro pharmacological profile of this compound, focusing on its interactions with key central nervous system (CNS) targets. The information presented herein is crucial for understanding its mechanism of action and for the development of novel therapeutics with improved selectivity and tolerability.

Core Pharmacological Activities

The in-vitro pharmacological profile of this compound is characterized by a potent inhibition of the norepinephrine transporter (NET), coupled with significantly reduced activity at various other CNS receptors compared to its parent compound, nortriptyline. This profile suggests a more selective mechanism of action, which may translate to a more favorable side-effect profile.

Neurotransmitter Transporter Interactions

This compound is a potent inhibitor of the norepinephrine transporter, which is believed to be the primary mechanism underlying its antidepressant effects.[1] Its activity at the serotonin transporter (SERT) is considerably weaker.

Table 1: Neurotransmitter Transporter Binding Affinities of (E)-10-Hydroxynortriptyline and Nortriptyline

CompoundTransporterKi (nM)Reference
(E)-10-HydroxynortriptylineNorepinephrine Transporter (NET)Not explicitly quantified, but described as a potent inhibitor. One source suggests it is four times weaker than nortriptyline.[4]
NortriptylineNorepinephrine Transporter (NET)Value not found in provided search results
(E)-10-HydroxynortriptylineSerotonin Transporter (SERT)Less potent inhibitor than nortriptylineQualitative statement
NortriptylineSerotonin Transporter (SERT)Value not found in provided search results

Note: Specific Ki values for (E)-10-hydroxynortriptyline at neurotransmitter transporters were not available in the searched literature. The table reflects the qualitative and comparative information found.

Receptor Binding Affinities

A key feature of this compound's pharmacological profile is its substantially lower affinity for several CNS receptors known to mediate the adverse effects of tricyclic antidepressants. This is particularly evident in its interaction with muscarinic acetylcholine receptors, which are responsible for anticholinergic side effects.

Table 2: Receptor Binding Affinities of (E)-10-Hydroxynortriptyline and Nortriptyline

CompoundReceptorKi (nM)Reference
(E)-10-HydroxynortriptylineMuscarinic AcetylcholineAffinity is 1/18th that of nortriptyline[1]
NortriptylineMuscarinic AcetylcholineValue not found in provided search results
(E)-10-HydroxynortriptylineHistamine H1Data not available
NortriptylineHistamine H1Value not found in provided search results
(E)-10-HydroxynortriptylineAlpha-1 AdrenergicData not available
NortriptylineAlpha-1 AdrenergicValue not found in provided search results

Experimental Protocols

Detailed experimental protocols for the determination of the pharmacological data presented are not available in the cited literature for this compound specifically. However, the following sections describe the general methodologies employed for such in-vitro pharmacological profiling.

Radioligand Binding Assays

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[5][6][7]

Experimental Workflow for Radioligand Binding Assay

G prep Receptor Preparation (e.g., brain tissue homogenate or membranes from cells expressing the receptor) incubation Incubation (Receptor prep + Radioligand + Test Compound) prep->incubation radioligand Radioligand (a radioactive molecule that binds specifically to the target receptor) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity of bound ligand) filtration->scintillation analysis Data Analysis (Calculation of IC50 and Ki values) scintillation->analysis

Caption: General workflow for a radioligand binding assay.

The assay involves incubating a preparation of the target receptor with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (this compound) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is then measured, typically by liquid scintillation counting after separating the bound and free radioligand by rapid filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Transporter Inhibition Assays

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[8][9][10]

Experimental Workflow for Neurotransmitter Transporter Inhibition Assay

G cells Cell Preparation (Cells expressing the transporter of interest, e.g., NET, SERT, or DAT) incubation Incubation (Cells + Test Compound + Radiolabeled NT) cells->incubation test_compound Test Compound (this compound) test_compound->incubation radiolabeled_nt Radiolabeled Neurotransmitter (e.g., [3H]norepinephrine) radiolabeled_nt->incubation termination Termination of Uptake (e.g., rapid washing with ice-cold buffer) incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting (Measures intracellular radioactivity) lysis->scintillation analysis Data Analysis (Calculation of IC50 value) scintillation->analysis

Caption: General workflow for a neurotransmitter uptake assay.

Typically, cells expressing the transporter of interest (e.g., norepinephrine transporter) are incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) in the presence of varying concentrations of the test compound. The ability of the test compound to inhibit the uptake of the radiolabeled neurotransmitter into the cells is quantified by measuring the intracellular radioactivity. The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake is the IC50 value.

Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET). By blocking NET, this compound increases the concentration and prolongs the residence time of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic adrenergic receptors.

Signaling Pathway of Norepinephrine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_synthesis Norepinephrine (NE) Synthesis NE_vesicle Vesicular Storage of NE NE_synthesis->NE_vesicle NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NET->NE_vesicle Recycling reuptake NE Reuptake NE_synapse->reuptake adrenergic_receptor Adrenergic Receptors (e.g., α1, α2, β) NE_synapse->adrenergic_receptor downstream Downstream Signaling (e.g., G-protein activation, second messenger production) adrenergic_receptor->downstream response Neuronal Response downstream->response hydroxynortriptyline This compound hydroxynortriptyline->NET Inhibition

Caption: Inhibition of NET by this compound.

Conclusion

The in-vitro pharmacological profile of this compound reveals it to be a potent and selective norepinephrine reuptake inhibitor. Its significantly reduced affinity for muscarinic acetylcholine receptors compared to its parent compound, nortriptyline, suggests a lower potential for anticholinergic side effects. While a comprehensive quantitative dataset for its binding affinities at a wide range of CNS receptors is not currently available in the public domain, the existing data points to a more targeted mechanism of action. Further research to fully quantify its receptor binding profile and functional activity would be invaluable for a more complete understanding of its therapeutic potential and for guiding the development of future antidepressant medications.

References

A Comprehensive Technical Guide to the Discovery and History of Nortriptyline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nortriptyline, a second-generation tricyclic antidepressant, is an active metabolite of amitriptyline and has been a cornerstone in the treatment of major depressive disorder for decades.[1][2][3] Its clinical efficacy and side-effect profile are intricately linked to its complex metabolism, which has been the subject of extensive research. This guide provides an in-depth exploration of the discovery, history, and characterization of nortriptyline's metabolites, offering valuable insights for researchers and professionals in drug development.

The Metabolic Fate of Nortriptyline: A Historical Perspective

The journey into understanding nortriptyline's metabolism began with the recognition that its parent compound, amitriptyline, was converted in the body to this active secondary amine.[2][3][4] Early investigations focused on identifying the primary pathways of nortriptyline's biotransformation, which were soon identified as hydroxylation and demethylation, followed by conjugation.[1][3]

The most significant metabolic pathway for nortriptyline is hydroxylation at the 10th position of the dibenzocycloheptene ring, leading to the formation of 10-hydroxynortriptyline.[1][5][6] This metabolite was found to exist as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[7][8][9][10] Further research revealed that the formation of the (E)-isomer is the predominant and pharmacologically significant pathway.[5][6][8][9]

Another key metabolic route is N-demethylation, which produces desmethylnortriptyline.[11][12] Minor pathways, such as N-oxidation leading to nortriptyline N-oxide, and further hydroxylation to form glycols, have also been identified.[5][6] The final step in the elimination of the hydroxylated metabolites is conjugation with glucuronic acid, a phase II metabolic reaction.[1][13][14]

Key Metabolites and Their Characteristics

The metabolism of nortriptyline results in several key metabolites, each with distinct properties:

  • (E)-10-hydroxynortriptyline: This is the major and active metabolite of nortriptyline.[1][11][12] It is approximately half as potent as the parent drug.[11][12] Its formation is highly stereospecific and primarily mediated by the polymorphic enzyme CYP2D6.[5][6][15] The plasma concentration of this metabolite can be substantial and contributes to the overall therapeutic and toxic effects of nortriptyline.[16]

  • (Z)-10-hydroxynortriptyline: This is a minor hydroxylated metabolite.[10] The formation of the Z-isomer is not as closely linked to the CYP2D6 polymorphism as the E-isomer.[8][9]

  • Desmethylnortriptyline: This is considered an inactive metabolite and is formed through the action of both CYP2D6 and CYP2C19.[11][12]

  • Nortriptyline N-oxide: A minor metabolite resulting from the N-oxidation of the side chain.[5][6]

  • Glucuronide Conjugates: The hydroxylated metabolites, primarily (E)-10-hydroxynortriptyline, undergo conjugation with glucuronic acid to form water-soluble glucuronides that are readily excreted in the urine.[13][14]

The Enzymology of Nortriptyline Metabolism

The biotransformation of nortriptyline is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1][2]

  • CYP2D6: This is the principal enzyme responsible for the 10-hydroxylation of nortriptyline to (E)-10-hydroxynortriptyline.[1][4][11][12][13][17] The gene encoding for CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity.[11][12][17] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts plasma concentrations of nortriptyline and its active metabolite, influencing both therapeutic response and the risk of adverse effects.[11][12]

  • CYP2C19: This enzyme is also involved in nortriptyline metabolism, particularly in the demethylation to desmethylnortriptyline.[4][11][12] Genetic polymorphisms in CYP2C19 can also affect the overall metabolic profile of nortriptyline.[4]

  • CYP1A2 and CYP3A4: These enzymes play a minor role in the metabolism of nortriptyline.[1]

  • Uridyl Glucuronosyltransferases (UGTs): These phase II enzymes are responsible for the glucuronidation of the hydroxylated metabolites, facilitating their excretion.[13]

Quantitative Analysis of Nortriptyline and its Metabolites

The pharmacokinetics of nortriptyline and its primary active metabolite, 10-hydroxynortriptyline, are significantly influenced by the patient's CYP2D6 genotype. The following tables summarize key pharmacokinetic parameters from a study in Chinese subjects with different CYP2D6 genotypes.

Table 1: Pharmacokinetic Parameters of Nortriptyline and 10-hydroxynortriptyline in Different CYP2D6 Genotypes [18]

ParameterCYP2D61/1 (Extensive Metabolizers)CYP2D61/10 (Intermediate Metabolizers)CYP2D610/10 (Poor Metabolizers)
Nortriptyline
t½ (h)26.6 ± 6.331.3 ± 7.851.5 ± 11.2
AUC (nmol·h/L)1817 ± 4532506 ± 6924002 ± 1033
CL/F (L/h/kg)1.86 ± 0.451.34 ± 0.380.80 ± 0.21
10-hydroxynortriptyline
t½ (h)15.3 ± 2.918.9 ± 4.524.5 ± 5.6
AUC (nmol·h/L)2273 ± 5892011 ± 5431704 ± 412
Cmax (nmol/L)68.4 ± 15.255.8 ± 13.942.9 ± 10.1

Data are presented as mean ± SD. t½ = half-life, AUC = area under the plasma concentration-time curve, CL/F = apparent oral clearance, Cmax = maximum plasma concentration.

Table 2: Steady-State Plasma Concentrations of Nortriptyline and 10-hydroxynortriptyline in Relation to CYP2D6 Genotype in Japanese Patients [19]

GenotypeDose-Corrected Css Nortriptyline (ng/mL per mg/kg)Dose-Corrected Css 10-hydroxynortriptyline (ng/mL per mg/kg)Nortriptyline/10-hydroxynortriptyline Ratio
No Mutation70.389.60.82
1 Mutation (1/10, 1/5)10575.81.51
2 Mutations (10/10, 5/10)14759.82.71

Css = steady-state plasma concentration.

Methodologies for Metabolite Identification and Quantification

The elucidation of nortriptyline's metabolic pathways has been driven by advancements in analytical chemistry.

Experimental Protocols:

  • Sample Collection and Preparation:

    • Biological Matrices: Plasma, urine, and bile have been the primary matrices for studying nortriptyline metabolism.[14][20]

    • Extraction: Early methods involved liquid-liquid extraction. For example, a common procedure for plasma samples included alkalinization to pH 10.5 followed by extraction with a hexane/isoamyl alcohol mixture.[20] The analytes were then back-extracted into a dilute acid, followed by re-extraction into the organic solvent after re-alkalinization.[20] More modern methods may utilize solid-phase extraction for cleaner samples and higher throughput.

  • Analytical Techniques:

    • Gas Chromatography (GC): Initial studies for the therapeutic monitoring of nortriptyline and amitriptyline utilized gas chromatography with a nitrogen detector.[20] This method allowed for the simultaneous determination of both compounds in plasma.[20] The limit of detection was in the low ng/mL range.[20]

    • High-Performance Liquid Chromatography (HPLC): HPLC has become the standard for the analysis of nortriptyline and its metabolites.[21][22][23]

      • Detection:

        • UV Detection: UV spectrophotometry has been widely used, with detection typically performed in the low UV range.[22]

        • Fluorescence Detection: For increased sensitivity and selectivity, derivatization with a fluorescent tag like 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) can be employed, followed by fluorescence detection.[21][24]

        • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for definitive identification and quantification of metabolites.[18][22] Particle beam mass spectrometry has also been used.[22]

    • Capillary Electrophoresis: This technique has also been applied for the separation and determination of nortriptyline and its metabolites.[21]

    • Spectrophotometry and Fluorimetry: While less common for quantitative analysis in complex biological matrices now, these techniques were important in the initial characterization of these compounds.[21]

Visualizing Metabolic and Experimental Pathways

Nortriptyline_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Nortriptyline Nortriptyline E_10_OH_NT (E)-10-hydroxynortriptyline (Active) Nortriptyline->E_10_OH_NT CYP2D6 (major) Z_10_OH_NT (Z)-10-hydroxynortriptyline Nortriptyline->Z_10_OH_NT CYP Enzymes Desmethyl_NT Desmethylnortriptyline (Inactive) Nortriptyline->Desmethyl_NT CYP2D6, CYP2C19 N_Oxide Nortriptyline N-oxide Nortriptyline->N_Oxide CYP Enzymes Glucuronide 10-hydroxynortriptyline Glucuronide E_10_OH_NT->Glucuronide UGTs

Caption: Metabolic pathway of nortriptyline.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine) Extraction Extraction (Liquid-Liquid or Solid-Phase) Sample_Collection->Extraction Derivatization Derivatization (Optional, e.g., with Fmoc-Cl) Extraction->Derivatization Analysis Chromatographic Separation (HPLC or GC) Extraction->Analysis Direct Analysis Derivatization->Analysis Detection Detection (UV, Fluorescence, or Mass Spectrometry) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental workflow for metabolite analysis.

Conclusion

The discovery and characterization of nortriptyline's metabolites have been pivotal in understanding its pharmacology and clinical use. The identification of 10-hydroxynortriptyline as a major active metabolite and the elucidation of the critical role of CYP2D6 in its formation have paved the way for pharmacogenetic testing to personalize nortriptyline therapy. The evolution of analytical techniques has enabled precise quantification of both the parent drug and its metabolites, further refining our ability to optimize treatment for patients with depressive disorders. This comprehensive understanding continues to be essential for the safe and effective use of this important medication and serves as a valuable model for the study of drug metabolism in modern medicine.

References

The Metabolic Landscape of Nortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary metabolic pathways of nortriptyline, a tricyclic antidepressant. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic processes, quantitative metabolic data, and experimental methodologies crucial for understanding the pharmacokinetics of this compound.

Core Metabolic Pathways

Nortriptyline undergoes extensive hepatic metabolism primarily through two major pathways: hydroxylation and N-demethylation. These biotransformations are crucial for its clearance and are mediated by the cytochrome P450 (CYP) enzyme system.

1.1. Hydroxylation: The principal metabolic route for nortriptyline is hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of the active metabolite, 10-hydroxynortriptyline.[1] This reaction is stereoselective, producing both E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[2] The E-isomer is generally found in higher concentrations in plasma than the Z-isomer. The primary enzyme responsible for this hydroxylation is CYP2D6 .[1][3][4][5] Genetic polymorphisms in the CYP2D6 gene can significantly impact the rate of nortriptyline hydroxylation, leading to variations in plasma concentrations and clinical outcomes among patients.[6][7]

1.2. N-demethylation: The second major metabolic pathway is the removal of the methyl group from the secondary amine, resulting in the formation of the inactive metabolite, desmethylnortriptyline.[5] This reaction is primarily mediated by CYP2D6 and CYP2C19 .[5]

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters associated with the primary metabolic pathways of nortriptyline.

Table 1: Enzyme Kinetic Parameters for Nortriptyline Metabolism

Metabolic PathwayEnzymeKm (µM)Vmax (pmol/min/pmol CYP)
10-Hydroxylation CYP2D60.48 - 2.1130
CYP3A437.4-
N-Demethylation CYP2D60.7419
CYP2C1954 - 11893
CYP1A254 - 1186.8

Data sourced from Olesen & Linnet, 1997; Venkatakrishnan et al., 1998.[1][4] Note: Vmax for CYP3A4 in 10-hydroxylation was not specified in the source.

Table 2: Relative Contribution of CYP Enzymes to Nortriptyline Metabolism

EnzymeContribution to Overall Metabolism
CYP2D6 ~90%
CYP2C19 & CYP1A2 ~10%

Data estimated based on in vitro studies with cDNA-expressed human cytochrome P450 isozymes.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the metabolic pathways of nortriptyline.

3.1. In Vitro Metabolism Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of nortriptyline in a complex, physiologically relevant in vitro system.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Nortriptyline hydrochloride

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (ACN)

    • Internal standard (e.g., nortriptyline-d3)

  • Procedure:

    • Prepare a stock solution of nortriptyline in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding nortriptyline (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes. The final incubation volume is typically 200-500 µL.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of metabolites.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the parent drug (nortriptyline) and its metabolites (10-hydroxynortriptyline, desmethylnortriptyline).

3.2. Metabolism Assay with Recombinant Human CYP Enzymes

This protocol allows for the determination of the specific contribution of individual CYP isoforms to nortriptyline metabolism.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP2D6, CYP2C19) expressed in a suitable system (e.g., baculovirus-infected insect cells)

    • Cytochrome P450 reductase

    • Liposomes (e.g., phosphatidylcholine)

    • Nortriptyline hydrochloride

    • NADPH

    • Potassium phosphate buffer (pH 7.4)

    • Reaction termination solution (e.g., acetonitrile)

    • Internal standard

  • Procedure:

    • Prepare a reaction mixture containing the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

    • Pre-incubate the enzyme mixture at 37°C for 5 minutes.

    • Add nortriptyline to the reaction mixture.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a predetermined time.

    • Terminate the reaction with a quenching solvent containing an internal standard.

    • Process the samples for analysis as described for the HLM assay.

  • Analysis:

    • Quantify the formation of metabolites using a validated LC-MS/MS method.

3.3. Quantification of Nortriptyline and its Metabolites by LC-MS/MS

This is a representative protocol for the analytical quantification of nortriptyline and its primary metabolites.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate nortriptyline and its metabolites (e.g., start with 95% A, ramp to 95% B over 5 minutes)

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Nortriptyline: m/z 264.2 → 233.1

      • 10-hydroxynortriptyline: m/z 280.2 → 207.1

      • Desmethylnortriptyline: m/z 250.2 → 233.1

      • Nortriptyline-d3 (Internal Standard): m/z 267.2 → 236.1

  • Sample Preparation:

    • Protein precipitation of plasma or microsomal incubation samples with acetonitrile is a common and effective method.[2][8][9]

Visualizations

4.1. Metabolic Pathways

Nortriptyline_Metabolism cluster_hydroxylation Hydroxylation cluster_demethylation N-Demethylation Nortriptyline Nortriptyline Hydroxynortriptyline 10-Hydroxynortriptyline (E and Z isomers) (Active) Nortriptyline->Hydroxynortriptyline Desmethylnortriptyline Desmethylnortriptyline (Inactive) Nortriptyline->Desmethylnortriptyline CYP2D6_H CYP2D6 CYP2D6_H->Nortriptyline CYP2D6_D CYP2D6 CYP2D6_D->Nortriptyline CYP2C19_D CYP2C19 CYP2C19_D->Nortriptyline

Caption: Primary metabolic pathways of nortriptyline.

4.2. Experimental Workflow for In Vitro Metabolism

InVitro_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant CYPs Preincubation Pre-incubate Microsomes/Enzymes (37°C, 5 min) Microsomes->Preincubation Nortriptyline_sol Nortriptyline Solution Reaction Add Nortriptyline & Cofactors Incubate (37°C) Nortriptyline_sol->Reaction Cofactors NADPH Regenerating System Cofactors->Reaction Preincubation->Reaction Quench Terminate with Acetonitrile + Internal Standard Reaction->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify Parent & Metabolites LCMS->Quantification

Caption: General workflow for in vitro nortriptyline metabolism assays.

References

The Pivotal Role of Cytochrome P450 2D6 in 3-Hydroxynortriptyline Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic formation of 3-Hydroxynortriptyline, the primary active metabolite of the tricyclic antidepressant nortriptyline. Understanding this metabolic pathway is paramount for drug development, clinical pharmacology, and personalized medicine, given the significant inter-individual variability in drug response and potential for adverse effects.

Core Metabolism of Nortriptyline

Nortriptyline undergoes extensive hepatic metabolism, with hydroxylation being a principal route of elimination. The formation of 10-hydroxynortriptyline is a critical step, and this metabolite exists as two main geometric isomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[1][2] The formation of the (E)-isomer is the predominant pathway and is primarily mediated by the polymorphic enzyme CYP2D6.[3][4] While other enzymes, such as CYP3A4, can contribute to nortriptyline hydroxylation, they typically exhibit lower affinity.[5]

The clinical implications of this metabolic pathway are significant, as the 10-hydroxy metabolites possess pharmacological activity, although generally less potent than the parent drug.[6] Furthermore, altered metabolism due to genetic variations in CYP2D6 can lead to either toxic accumulation of the parent drug or therapeutic failure.[6][7]

Quantitative Analysis of CYP2D6-Mediated this compound Formation

The enzymatic kinetics of nortriptyline hydroxylation by CYP2D6 have been characterized in several in vitro studies. These studies provide crucial quantitative data on the enzyme's affinity and capacity for this metabolic reaction.

Enzyme SystemKinetic ParameterValueReference
cDNA-expressed human CYP2D6Km (hydroxylation)0.48-0.74 µmol/L[3]
cDNA-expressed human CYP2D6Vmax (hydroxylation)130 mol/hr/mol CYP[3]
Human lymphoblast-expressed CYP2D6Km2.1 µM[5]
Human liver microsomes (high-affinity component)Km1.3 ± 0.4 µM[5]

The impact of CYP2D6 genetic polymorphisms on nortriptyline metabolism is profound, leading to distinct pharmacokinetic profiles in individuals with different genotypes. These variations are categorized into metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[7][8]

CYP2D6 PhenotypeImpact on Nortriptyline (NT) and 10-Hydroxynortriptyline (10-OH-NT) LevelsReference
Poor Metabolizer (PM)Significantly increased NT plasma concentrations and NT/10-OH-NT ratio.[9][10]
Intermediate Metabolizer (IM)Increased NT plasma concentrations compared to EMs.[10]
Ultrarapid Metabolizer (UM)Decreased NT plasma concentrations and NT/10-OH-NT ratio.[10][11]

A study on Japanese psychiatric patients demonstrated a significant difference in the nortriptyline to (E)-10-hydroxynortriptyline (NT/EHNT) ratio between subjects with no mutated CYP2D6 alleles (0.82 ± 0.30) and those with two mutated alleles (2.71 ± 0.84).[9]

Experimental Protocols

The investigation of CYP2D6's role in this compound formation employs a variety of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

  • Objective: To determine the specific CYP enzymes responsible for nortriptyline hydroxylation and to characterize the kinetics of this reaction.

  • Methodology:

    • Enzyme Source: Human liver microsomes (HLMs) pooled from multiple donors or cDNA-expressed recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19 expressed in insect cells or yeast).

    • Incubation: The enzyme source is incubated with nortriptyline at various concentrations in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Inhibition Studies: To confirm the role of specific CYPs, selective chemical inhibitors are included in the incubation mixture. For CYP2D6, quinidine is a commonly used inhibitor.[5]

    • Reaction Termination and Sample Preparation: The reaction is stopped after a defined time by adding a quenching solvent (e.g., acetonitrile or methanol). The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

    • Analytical Method: The concentrations of nortriptyline and its metabolites (this compound) are quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection.

    • Data Analysis: Enzyme kinetic parameters (Km and Vmax) are determined by fitting the data to Michaelis-Menten or other appropriate kinetic models.

In Vivo Phenotyping and Genotyping Studies

  • Objective: To assess the influence of CYP2D6 genetic polymorphisms on nortriptyline pharmacokinetics and metabolism in human subjects.

  • Methodology:

    • Subject Recruitment: Healthy volunteers or patients receiving nortriptyline therapy are recruited for the study.

    • Genotyping: DNA is extracted from a blood sample, and the CYP2D6 gene is analyzed to identify specific alleles and determine the subject's genotype. This allows for the classification of subjects into different metabolizer phenotypes.

    • Drug Administration and Sample Collection: A single dose or multiple doses of nortriptyline are administered to the subjects. Blood samples are collected at various time points after drug administration to determine the plasma concentrations of nortriptyline and this compound over time.

    • Phenotyping (optional): A probe drug for CYP2D6, such as debrisoquine or sparteine, can be administered to assess the in vivo enzymatic activity.[12]

    • Analytical Method: Plasma concentrations of nortriptyline and its metabolites are measured using validated analytical methods, typically LC-MS/MS.

    • Pharmacokinetic Analysis: Pharmacokinetic parameters such as area under the concentration-time curve (AUC), clearance, and half-life are calculated for both the parent drug and the metabolite. The metabolic ratio (e.g., AUC of nortriptyline / AUC of this compound) is also determined.

    • Statistical Analysis: The pharmacokinetic parameters and metabolic ratios are compared among the different CYP2D6 genotype groups to evaluate the impact of the genetic variations.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Nortriptyline to this compound

Nortriptyline_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Nortriptyline Nortriptyline This compound This compound Nortriptyline->this compound CYP2D6 (major) CYP3A4 (minor) Desmethylnortriptyline Desmethylnortriptyline Nortriptyline->Desmethylnortriptyline CYP2D6, CYP2C19 Glucuronide Conjugates Glucuronide Conjugates This compound->Glucuronide Conjugates UGTs

Caption: Metabolic conversion of nortriptyline highlighting the primary role of CYP2D6.

Experimental Workflow for In Vitro CYP2D6 Inhibition Assay

Experimental_Workflow cluster_workflow In Vitro CYP2D6 Inhibition Assay A Prepare Incubation Mixture: - Human Liver Microsomes - Nortriptyline (Substrate) - NADPH Regenerating System B Add Selective CYP2D6 Inhibitor (e.g., Quinidine) A->B C Incubate at 37°C B->C D Terminate Reaction (e.g., Acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F LC-MS/MS Analysis of This compound E->F G Data Analysis: Compare with Control (No Inhibitor) F->G

Caption: A typical workflow for an in vitro CYP2D6 inhibition study.

References

Stereoisomers of 3-Hydroxynortriptyline: An In-depth Technical Guide on Their Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder. Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine and serotonin reuptake. The metabolism of nortriptyline is complex, leading to the formation of several metabolites, among which the hydroxylated forms are of significant pharmacological interest. Specifically, hydroxylation at the 3-position of the nortriptyline molecule introduces a chiral center, giving rise to a number of stereoisomers. These stereoisomers, namely the (E)- and (Z)-isomers of 10-hydroxynortriptyline and the four stereoisomers of 2-hydroxynortriptyline, exhibit distinct pharmacological profiles that contribute to the overall therapeutic and adverse effects of the parent drug.

This technical guide provides a comprehensive overview of the current understanding of the stereoisomers of 3-hydroxynortriptyline, with a focus on their activity at the norepinephrine transporter (NET) and the serotonin transporter (SERT). This document summarizes the available quantitative and qualitative data, details relevant experimental protocols for assessing their activity, and visualizes the key signaling pathways involved.

10-Hydroxynortriptyline Stereoisomers: (E) and (Z)

Hydroxylation of the ethylene bridge of the dibenzocycloheptene ring of nortriptyline results in the formation of (E)- and (Z)-10-hydroxynortriptyline. These geometric isomers have been the subject of several pharmacological studies.

Pharmacological Activity

The 10-hydroxymetabolites of nortriptyline are known to be pharmacologically active, with a pronounced inhibitory effect on the reuptake of norepinephrine.[1] While specific quantitative binding affinities (Ki) or inhibitory concentrations (IC50) for the purified stereoisomers are not consistently reported in publicly available literature, comparative studies and qualitative assessments provide valuable insights into their activity.

It has been reported that (E)-10-hydroxynortriptyline is a potent inhibitor of norepinephrine uptake, with a potency that is approximately 50% of that of the parent compound, nortriptyline. Furthermore, 10-hydroxynortriptyline is considered to be more selective for the norepinephrine system compared to nortriptyline, which exhibits a more potent inhibition of serotonin uptake.[2] This suggests that the hydroxylation at the 10-position shifts the pharmacological profile towards a more selective norepinephrine reuptake inhibitor.

Table 1: Comparative Activity of 10-Hydroxynortriptyline Stereoisomers

CompoundTargetActivity
(E)-10-Hydroxynortriptyline Norepinephrine Transporter (NET)Potent inhibitor (approx. 50% of nortriptyline's potency)
Serotonin Transporter (SERT)Weaker inhibitor than nortriptyline
(Z)-10-Hydroxynortriptyline Norepinephrine Transporter (NET)Potent inhibitor
Serotonin Transporter (SERT)Weaker inhibitor than nortriptyline

Note: The table reflects qualitative and comparative data from the literature. Specific K_i_ or IC_50_ values for the individual stereoisomers are not consistently available.

2-Hydroxynortriptyline Stereoisomers

Hydroxylation of the aromatic ring of nortriptyline at the 2-position creates a chiral center, leading to the formation of four possible stereoisomers: (1R,2R)-, (1S,2S)-, (1R,2S)-, and (1S,2R)-2-hydroxynortriptyline. There is a significant lack of publicly available data on the specific pharmacological activities of these individual stereoisomers. General studies on hydroxylated metabolites suggest they contribute to the overall pharmacological profile of nortriptyline, but detailed stereospecific investigations are scarce.

Table 2: Activity of 2-Hydroxynortriptyline Stereoisomers

CompoundTargetActivity
(1R,2R)-2-Hydroxynortriptyline NET / SERTData not available
(1S,2S)-2-Hydroxynortriptyline NET / SERTData not available
(1R,2S)-2-Hydroxynortriptyline NET / SERTData not available
(1S,2R)-2-Hydroxynortriptyline NET / SERTData not available

Note: There is a lack of specific data in the public domain regarding the quantitative or comparative activity of the individual 2-hydroxynortriptyline stereoisomers at neurotransmitter transporters.

Experimental Protocols

The assessment of the pharmacological activity of this compound stereoisomers at the norepinephrine and serotonin transporters typically involves in vitro binding and uptake assays. The following are detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a high affinity and selectivity for the norepinephrine transporter. [³H]Nisoxetine is a commonly used radioligand for NET.

  • Materials:

    • Cell membranes prepared from cells stably expressing human NET (e.g., HEK293-hNET cells).

    • [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

    • Test compounds (this compound stereoisomers).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • Unlabeled desipramine (for determination of non-specific binding).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, cell membranes (typically 10-20 µg of protein), and either the test compound, buffer (for total binding), or a high concentration of unlabeled desipramine (e.g., 10 µM, for non-specific binding).

    • Add [³H]Nisoxetine to a final concentration of ~1 nM.

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

  • Principle: This assay is similar to the NET binding assay but utilizes a radioligand specific for the serotonin transporter, such as [³H]Citalopram.

  • Materials:

    • Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293-hSERT cells).

    • [³H]Citalopram (specific activity ~70-90 Ci/mmol).

    • Test compounds.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • Unlabeled fluoxetine or citalopram (for determination of non-specific binding).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Follow the same general procedure as for the NET binding assay, substituting the appropriate reagents.

    • Incubate at room temperature for 1-2 hours.

  • Data Analysis:

    • Analyze the data as described for the NET binding assay to determine IC50 and Ki values.

Neurotransmitter Uptake Assays

Uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into cells.

  • Principle: This assay measures the inhibition of the uptake of radiolabeled norepinephrine ([³H]NE) into cells expressing the norepinephrine transporter.

  • Materials:

    • HEK293 cells stably expressing hNET, plated in 24- or 96-well plates.

    • [³H]Norepinephrine (specific activity ~10-20 Ci/mmol).

    • Test compounds.

    • Krebs-Ringer-HEPES buffer (KRHB): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

    • Unlabeled desipramine (for non-specific uptake).

    • Lysis buffer (e.g., 1% SDS).

    • Scintillation cocktail and counter.

  • Procedure:

    • Wash the cells with KRHB.

    • Pre-incubate the cells with various concentrations of the test compound or buffer for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]NE (final concentration ~10 nM).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRHB.

    • Lyse the cells with lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of norepinephrine uptake and calculate the Ki value.

  • Principle: This assay measures the inhibition of the uptake of radiolabeled serotonin ([³H]5-HT) into cells expressing the serotonin transporter.

  • Materials:

    • HEK293 cells stably expressing hSERT.

    • [³H]Serotonin (specific activity ~20-30 Ci/mmol).

    • Test compounds.

    • KRHB buffer.

    • Unlabeled fluoxetine (for non-specific uptake).

    • Lysis buffer.

    • Scintillation cocktail and counter.

  • Procedure:

    • Follow the same general procedure as for the norepinephrine uptake assay, using [³H]5-HT as the substrate and fluoxetine to determine non-specific uptake.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of serotonin uptake and calculate the Ki value.

Signaling Pathways and Experimental Workflows

The therapeutic effects of nortriptyline and its active metabolites are mediated through their interaction with monoamine transporters, which alters synaptic neurotransmitter concentrations and subsequently modulates downstream signaling pathways.

Norepinephrine Transporter (NET) Signaling Pathway

Inhibition of NET by compounds like the 10-hydroxynortriptyline stereoisomers leads to an accumulation of norepinephrine in the synaptic cleft. This enhances the activation of adrenergic receptors on both pre- and post-synaptic neurons, triggering a cascade of intracellular events.

NET_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicles NE_released Norepinephrine (NE) NE_vesicle->NE_released Neuronal Firing NET Norepinephrine Transporter (NET) NE_released->NET NE_synapse Increased Extracellular NE NE_reuptake NE Reuptake NET->NE_reuptake Adrenergic_R Adrenergic Receptors NE_synapse->Adrenergic_R Activation Hydroxynortriptyline 10-OH-Nortriptyline Stereoisomer Hydroxynortriptyline->NET G_protein G-Protein Activation Adrenergic_R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_expression Altered Gene Expression CREB->Gene_expression Neuronal_response Therapeutic Response Gene_expression->Neuronal_response

Caption: Inhibition of NET by 10-hydroxynortriptyline stereoisomers.

Serotonin Transporter (SERT) Signaling Pathway

While less potent at SERT, the hydroxynortriptyline metabolites can still influence serotonergic neurotransmission. Inhibition of SERT increases the synaptic concentration of serotonin, leading to the activation of various serotonin receptors and their downstream signaling cascades.

SERT_Signaling cluster_presynaptic_sert Presynaptic Neuron cluster_synaptic_cleft_sert Synaptic Cleft cluster_postsynaptic_sert Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_released Serotonin (5-HT) Serotonin_vesicle->Serotonin_released Neuronal Firing SERT Serotonin Transporter (SERT) Serotonin_released->SERT Serotonin_synapse Increased Extracellular 5-HT Serotonin_reuptake 5-HT Reuptake SERT->Serotonin_reuptake Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->Serotonin_R Activation Hydroxynortriptyline_sert 3-OH-Nortriptyline Stereoisomer Hydroxynortriptyline_sert->SERT Signaling_cascades Intracellular Signaling Cascades Serotonin_R->Signaling_cascades BDNF_pathway BDNF Signaling Signaling_cascades->BDNF_pathway CREB_activation CREB Activation BDNF_pathway->CREB_activation Synaptic_plasticity Synaptic Plasticity & Neurogenesis CREB_activation->Synaptic_plasticity Antidepressant_effect Antidepressant Effects Synaptic_plasticity->Antidepressant_effect

Caption: Inhibition of SERT by this compound stereoisomers.

Experimental Workflow for Transporter Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of the this compound stereoisomers on neurotransmitter transporters.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293 cells expressing hNET or hSERT) start->cell_culture membrane_prep Membrane Preparation (for binding assays) or Cell Plating (for uptake assays) cell_culture->membrane_prep assay_setup Assay Setup (96-well plate) membrane_prep->assay_setup add_compounds Addition of Test Compounds (3-OH-Nortriptyline Stereoisomers) assay_setup->add_compounds add_radioligand Addition of Radioligand ([³H]Nisoxetine or [³H]Citalopram) add_compounds->add_radioligand incubation Incubation add_radioligand->incubation filtration Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for neurotransmitter transporter binding assays.

Conclusion

The stereoisomers of this compound are active metabolites that contribute to the pharmacological profile of the parent drug, primarily through their interaction with the norepinephrine transporter. The (E)- and (Z)-10-hydroxynortriptyline isomers are potent inhibitors of norepinephrine reuptake, with a seemingly greater selectivity for NET over SERT compared to nortriptyline. This shift in selectivity may have implications for both the therapeutic efficacy and the side-effect profile of nortriptyline treatment.

A significant gap in the current knowledge is the lack of detailed quantitative data on the binding affinities and potencies of the individual stereoisomers of both 10-hydroxynortriptyline and, particularly, 2-hydroxynortriptyline. Further research, employing the standardized experimental protocols outlined in this guide, is warranted to fully elucidate the stereospecific structure-activity relationships of these metabolites. A deeper understanding of the individual contributions of each stereoisomer will be invaluable for optimizing antidepressant therapy and for the rational design of novel therapeutics with improved efficacy and tolerability.

References

Preliminary Toxicity Profile of 3-Hydroxynortriptyline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preliminary toxicity studies concerning the metabolites of nortriptyline, with a specific focus on hydroxylated derivatives. Notably, a thorough review of existing scientific literature reveals a significant lack of direct toxicological data for a metabolite specifically named "3-Hydroxynortriptyline." The primary and extensively studied hydroxylated metabolite of nortriptyline is 10-hydroxynortriptyline, which exists as two stereoisomers: (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. Consequently, this guide will focus on the available toxicity data for nortriptyline and its major 10-hydroxy metabolites as a scientifically grounded surrogate to inform on the potential toxicological profile of other hydroxylated forms. The primary areas of toxicological concern for these compounds are cardiotoxicity and neurotoxicity. This paper summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and toxicological pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3][4][5] The main metabolic pathway is hydroxylation at the 10th position of the dibenzocycloheptene ring, leading to the formation of (E)- and (Z)-10-hydroxynortriptyline. While these metabolites are pharmacologically active, they also contribute to the overall toxicity profile of the parent drug. Understanding the specific toxicities of these metabolites is crucial for risk assessment and the development of safer therapeutic agents. This guide addresses the current state of knowledge regarding the preliminary toxicity of hydroxylated nortriptyline metabolites.

Metabolism of Nortriptyline

Nortriptyline is primarily metabolized by CYP2D6 to its active metabolite, 10-hydroxynortriptyline.[1][2][3][4][5] CYP3A4 also contributes to this metabolic pathway, albeit with lower affinity.[1] The hydroxylation is stereospecific, with the (E)-isomer being the predominant form. Genetic polymorphisms in CYP2D6 can significantly impact the metabolic rate, leading to variations in plasma concentrations of both the parent drug and its metabolites, thereby influencing both efficacy and toxicity.[2][3]

Nortriptyline Nortriptyline Metabolite_10OH 10-Hydroxynortriptyline ((E)- and (Z)-isomers) Nortriptyline->Metabolite_10OH Hydroxylation CYP2D6 CYP2D6 CYP2D6->Nortriptyline High Affinity CYP3A4 CYP3A4 CYP3A4->Nortriptyline Low Affinity

Caption: Metabolic pathway of Nortriptyline to 10-Hydroxynortriptyline.

Quantitative Toxicity Data

The available quantitative data from preliminary toxicity studies are summarized below. These studies primarily focus on the cardiotoxic effects observed in in vivo animal models.

CompoundAnimal ModelDosing RouteDose Range (mg/kg)Key Toxicological EndpointsReference
Nortriptyline (NT)SwineIntravenous3.5 - 7- Increased incidence of cardiac arrhythmias. - Dose-correlated decline in cardiac output.[6]
(E)-10-HydroxynortriptylineSwineIntravenousNot specified- Significantly fewer arrhythmias compared to NT. - No significant decline in cardiac output.[6]
(Z)-10-HydroxynortriptylineSwineIntravenousNot specified- No significant difference in arrhythmias compared to NT. - Marked bradycardia. - Decrements in blood pressure and cardiac output. - Dose-correlated decline in cardiac output.[6]

Experimental Protocols

In Vivo Cardiotoxicity Assessment in Swine

This protocol provides a general framework based on the methodology described in the comparative cardiotoxicity study of nortriptyline and its 10-hydroxymetabolites.[6]

Objective: To assess the acute cardiovascular effects of nortriptyline and its metabolites.

Animal Model: Domestic swine.

Experimental Procedure:

  • Animal Preparation: Anesthetize the swine and maintain a stable level of anesthesia throughout the experiment.

  • Catheterization: Insert catheters into a femoral artery for continuous blood pressure monitoring and into a femoral vein for drug administration.

  • Cardiac Output Measurement: Place a flow probe around the pulmonary artery to measure cardiac output.

  • Electrocardiogram (ECG) Monitoring: Attach ECG leads to continuously record heart rate and rhythm.

  • Baseline Measurements: Record baseline cardiovascular parameters (blood pressure, heart rate, cardiac output, and ECG) for a stabilization period.

  • Drug Administration: Administer nortriptyline or its metabolites intravenously at escalating doses.

  • Data Collection: Continuously monitor and record all cardiovascular parameters during and after drug administration.

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline to assess the cardiotoxic effects of each compound.

cluster_prep Animal Preparation cluster_monitoring Data Acquisition cluster_procedure Experimental Steps cluster_analysis Analysis Anesthesia Anesthesia Catheterization Catheterization Anesthesia->Catheterization Baseline Baseline Catheterization->Baseline BP Blood Pressure Data_Collection Continuous Monitoring BP->Data_Collection ECG ECG ECG->Data_Collection CO Cardiac Output CO->Data_Collection Drug_Admin Drug Administration Baseline->Drug_Admin Drug_Admin->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for in vivo cardiotoxicity assessment.
In Vitro Neurotoxicity Assessment via Apoptosis Pathway

This protocol is based on the findings related to amitriptyline-induced neurotoxicity, which is relevant to nortriptyline as its primary metabolite.[7][8]

Objective: To determine the apoptotic mechanism of neurotoxicity induced by tricyclic antidepressants.

Cell Model: Primary neuron cultures from adult rat dorsal root ganglia or a suitable neuronal cell line.

Experimental Procedure:

  • Cell Culture: Culture neurons in appropriate media and conditions.

  • Drug Treatment: Incubate the neuronal cultures with varying concentrations of the test compound (e.g., amitriptyline or nortriptyline metabolites) for different time points.

  • Assessment of Apoptosis Markers:

    • Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., JC-1) to measure changes in mitochondrial membrane potential via flow cytometry or fluorescence microscopy.

    • Cytochrome c Release: Perform cellular fractionation to separate cytosolic and mitochondrial fractions, followed by Western blotting to detect cytochrome c in the cytosol.

    • Caspase-3 Activation: Use a fluorogenic substrate for caspase-3 or an antibody specific to the activated form of caspase-3 to measure its activity.

  • Cell Viability Assay: Quantify neuronal survival using a suitable assay (e.g., MTT assay or counting viable cells).

  • Inhibition of Apoptosis: Co-incubate the compound with a pan-caspase inhibitor (e.g., z-vad-fmk) to determine if blocking apoptosis can rescue the cells from drug-induced death.

Signaling Pathways in Toxicity

Amitriptyline-Induced Apoptotic Pathway in Neurons

Studies on amitriptyline, the parent compound of nortriptyline, have elucidated a neurotoxic mechanism involving the intrinsic apoptotic pathway.[7][8] This pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

TCA Tricyclic Antidepressant (e.g., Amitriptyline) Mito Mitochondrial Dysfunction TCA->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway for tricyclic antidepressant-induced neurotoxicity.

Discussion and Future Directions

The available preliminary toxicity data for hydroxylated metabolites of nortriptyline are primarily centered on the cardiotoxic effects of the (E)- and (Z)-isomers of 10-hydroxynortriptyline. The (Z)-isomer appears to pose a greater cardiovascular risk than the (E)-isomer and the parent drug, nortriptyline. This highlights the importance of stereospecific toxicological evaluation in drug development.

The complete absence of data for "this compound" in the scientific literature suggests that it is not a significant metabolite of nortriptyline. Researchers investigating the metabolism and toxicity of nortriptyline should focus on the well-characterized 10-hydroxy metabolites.

Future research should aim to:

  • Conduct comprehensive in vitro toxicity studies on the individual (E)- and (Z)-isomers of 10-hydroxynortriptyline across a range of cell types to assess potential organ-specific toxicities beyond the cardiovascular system.

  • Elucidate the specific molecular mechanisms underlying the observed cardiotoxicity of (Z)-10-hydroxynortriptyline, including its effects on cardiac ion channels.

  • Investigate the neurotoxic potential of 10-hydroxynortriptyline isomers, building upon the findings from studies with amitriptyline.

  • Perform detailed pharmacokinetic and toxicokinetic studies to better understand the exposure-response relationship for these metabolites in vivo.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant Nortriptyline. The following sections outline various validated methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a significant metabolite in the pharmacokinetic profile of Nortriptyline. Accurate quantification in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The methods detailed below offer a range of options to suit different laboratory capabilities and research needs, from high-sensitivity LC-MS/MS for clinical research to more accessible HPLC-UV methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity, specificity, and speed. Multiple methods have been developed and validated for its determination in human plasma and serum.

Summary of Quantitative LC-MS/MS Method Parameters

The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods, providing a comparative overview of their performance.

ParameterMethod 1[1]Method 2[2][3][4]Method 3[5]
Analyte(s) Nortriptyline (NTP), 10-Hydroxynortriptyline (OH-NTP)Amitriptyline (AMI), Nortriptyline (NOR), E-10-OH AMI, Z-10-OH AMI, E-10-OH NOR, Z-10-OH NORNortriptyline, E-10-Hydroxynortriptyline, Z-10-Hydroxynortriptyline
Internal Standard (IS) CarbamazepineDeuterated AMI and NORDeuterium labelled NT and 10-OH-NT[5]
Biological Matrix Human PlasmaHuman SerumHuman Plasma
Sample Volume 250 µLNot Specified1 mL
Lower Limit of Quantification (LLOQ) 1.09 ng/mL for both NTP and OH-NTP0.5 ng/mL for all analytes0.2 ng/mL for Nortriptyline, 0.5 ng/mL for metabolites[5]
Linearity Range 1.09 - 30.0 ng/mL0.5 - 400 ng/mLLLOQ - 40 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999≥ 0.997
Precision (% CV) Within FDA guidelinesNot Specified< 7.1% (<16% at LLOQ)
Accuracy (%) Within FDA guidelinesNot Specified92 - 114%
Mean Recovery (%) Not SpecifiedNot Specified≥ 90%
Detailed Experimental Protocol: LC-MS/MS Method 1

This protocol is based on the method described by Hotha et al. (2010) for the simultaneous estimation of Nortriptyline and 10-Hydroxynortriptyline in human plasma[1].

1.2.1. Materials and Reagents

  • Nortriptyline and 10-Hydroxynortriptyline reference standards

  • Carbamazepine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

1.2.2. Sample Preparation: Liquid-Liquid Extraction A simple liquid-liquid extraction is employed to isolate the analytes and internal standard from the plasma matrix[1].

G cluster_sample_prep Sample Preparation Workflow plasma 250 µL Human Plasma is Add Internal Standard (Carbamazepine) plasma->is extraction Liquid-Liquid Extraction is->extraction vortex Vortex Mix extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

1.2.3. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: HyPURITY C18 (dimensions not specified)[1]

  • Mobile Phase: 20 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[1]

  • Flow Rate: 0.50 mL/min[1]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Total Run Time: 2.5 minutes[1]

1.2.4. Mass Spectrometric Conditions

  • Mass Spectrometer: Applied Biosystems Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Nortriptyline: m/z (precursor) → m/z (product) - Specific values not provided in the abstract.

    • 10-Hydroxynortriptyline: m/z (precursor) → m/z (product) - Specific values not provided in the abstract.

    • Carbamazepine (IS): m/z (precursor) → m/z (product) - Specific values not provided in the abstract.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV methods offer a cost-effective alternative for the quantification of this compound, although with lower sensitivity compared to LC-MS/MS.

Summary of Quantitative HPLC-UV Method Parameters
ParameterMethod 1[6]Method 2[7]
Analyte(s) Nortriptyline HCl, Fluphenazine HClNortriptyline HCl
Internal Standard (IS) Fluvastatin sodiumNot Specified
Matrix Pharmaceutical Dosage Formso/w Microemulsions
Limit of Detection (LOD) 0.72 µg/mL for NortriptylineNot Specified
Limit of Quantification (LOQ) 2.41 µg/mL for NortriptylineNot Specified
Linearity Range 5.0 - 1350.0 µg/mL20 - 60 µg/mL
Correlation Coefficient (r²) > 0.9990.9979
Precision (% RSD) Not Specified1.24%
Accuracy (%) Not Specified2.88%
Recovery (%) Good agreement with label claims> 95%
Detailed Experimental Protocol: HPLC-UV Method

This protocol is a generalized representation based on common practices for HPLC analysis of tricyclic antidepressants.

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Water (Milli-Q or equivalent)

2.2.2. Sample Preparation: Protein Precipitation For biological matrices like plasma or serum, protein precipitation is a common and straightforward sample cleanup method.

G cluster_sample_prep Protein Precipitation Workflow sample Biological Sample (e.g., Plasma, Serum) precipitant Add Precipitating Agent (e.g., Acetonitrile, Methanol) sample->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC-UV supernatant->inject

Caption: Protein Precipitation Workflow for Biological Samples.

2.2.3. Chromatographic Conditions

  • LC System: Standard HPLC system with UV detector

  • Column: C18 reversed-phase column (e.g., Hypersil Gold C8, 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1 M formic acid, pH 2.16) and an organic solvent (e.g., methanol) in a ratio like 33:67 (v/v)[6].

  • Flow Rate: 1.1 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Detection Wavelength: 251 nm[6]

  • Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be utilized for the analysis of this compound, often requiring derivatization to improve the volatility and thermal stability of the analyte.

Summary of Quantitative GC-MS Method Parameters

A study by Garland et al. (1979) describes a GC-MS method for amitriptyline and its metabolites, including 10-hydroxynortriptyline, in human plasma[8].

ParameterMethod 1[8]
Analyte(s) Amitriptyline, Nortriptyline, 10-Hydroxyamitriptyline, 10-Hydroxynortriptyline
Internal Standard (IS) Deuterated analogs of each compound
Biological Matrix Human Plasma
Assay Sensitivity 1 ng/mL for 10-Hydroxynortriptyline
Precision (% Error) < 5%
Accuracy (% Error) < 5%
Detailed Experimental Protocol: GC-MS Method

3.2.1. Sample Preparation and Derivatization The protocol involves extraction and a critical derivatization step. The hydroxyl group of 10-hydroxynortriptyline is often derivatized, for instance, by dehydration, to enhance its chromatographic properties[8]. Another approach could involve derivatization with agents like trifluoroacetic anhydride[9].

G cluster_gcms_prep GC-MS Sample Preparation and Derivatization Workflow sample Plasma Sample is Add Deuterated Internal Standards sample->is extraction Solvent Extraction is->extraction derivatization Derivatization Step (e.g., Dehydration or Acylation) extraction->derivatization inject Inject into GC-MS derivatization->inject

Caption: GC-MS Sample Preparation and Derivatization Workflow.

3.2.2. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Carrier Gas: Isobutane (also used as CI reagent gas)[8]

  • Ionization Mode: Chemical Ionization (CI)[8]

  • Detection: Selective Ion Monitoring (SIM) of the MH+ ions of the protio- and deuterio- compounds[8].

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for clinical and pharmacokinetic research where low concentrations are expected. HPLC-UV provides a robust and more accessible alternative for applications where higher concentrations are measured, such as in pharmaceutical formulations. GC-MS, while requiring a derivatization step, is a reliable technique, particularly when deuterated internal standards are employed to ensure accuracy and precision. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most suitable method for their analytical needs.

References

Application Note: Solid-Phase Extraction of 3-Hydroxynortriptyline from Human Plasma Using a Mixed-Mode Polymeric Sorbent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable solid-phase extraction (SPE) method for the selective isolation and concentration of 3-Hydroxynortriptyline, a key metabolite of the tricyclic antidepressant nortriptyline, from human plasma. The protocol utilizes a mixed-mode cation exchange SPE sorbent, which combines reversed-phase and strong cation exchange retention mechanisms to achieve high recovery and excellent sample cleanup. This method is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling sensitive and accurate quantification for clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Nortriptyline is a widely prescribed tricyclic antidepressant, and the monitoring of its metabolites, such as this compound, is crucial for understanding its metabolism, efficacy, and potential for toxicity.[1] The analysis of these compounds in complex biological matrices like plasma requires extensive sample preparation to remove interfering substances such as proteins, phospholipids, and salts. Solid-phase extraction is a powerful technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2]

This application note details a mixed-mode SPE protocol that provides a dual retention mechanism. The reversed-phase component retains the analyte based on hydrophobicity, while the strong cation exchange component interacts with the protonated secondary amine of this compound. This dual mechanism allows for rigorous washing steps, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis.

Experimental

Materials and Reagents

  • This compound certified reference standard

  • Internal Standard (e.g., this compound-d3)

  • Mixed-Mode Cation Exchange (MCX) SPE Cartridges (e.g., 30 mg, 1 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system

Sample Pre-treatment

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of plasma, add 500 µL of 2% formic acid in deionized water.

  • Add the internal standard solution.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • Use the supernatant for the SPE procedure.

Solid-Phase Extraction Protocol

The following protocol is based on a mixed-mode cation exchange sorbent.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 2% formic acid in deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis (Representative Conditions)
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Results and Discussion

The use of a mixed-mode SPE sorbent provides superior cleanup of plasma samples for the analysis of this compound. The combination of reversed-phase and cation exchange mechanisms allows for a multi-step wash protocol that effectively removes both polar and non-polar interferences. The final elution with a basic organic solvent neutralizes the charge on the analyte, disrupting the ionic interaction and allowing for its release from the sorbent.

While specific quantitative data for the SPE of this compound is not widely available in the literature, the performance of the method can be estimated based on data for the parent compound, nortriptyline, and the more commonly studied metabolite, 10-hydroxynortriptyline.

Quantitative Data Summary

AnalyteMatrixExtraction MethodRecovery (%)LLOQ (ng/mL)Reference
Nortriptyline SerumMixed-Mode SPE (DSC-MCAX)> 95%Not Reported[2]
10-Hydroxynortriptyline PlasmaProtein Precipitation> 90%0.5[3]
10-Hydroxynortriptyline PlasmaLiquid-Liquid ExtractionNot Reported1.09[4]
Expected for this compound PlasmaMixed-Mode SPE> 90%0.5 - 1.0-

This table summarizes available data for related compounds to provide an expected performance for the this compound SPE method.

Conclusion

The described solid-phase extraction protocol using a mixed-mode cation exchange sorbent is a highly effective method for the isolation of this compound from human plasma. The protocol is straightforward and yields clean extracts with high analyte recovery, making it ideal for sensitive and reliable quantification by LC-MS/MS. This method can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic analysis of nortriptyline and its metabolites.

Detailed Experimental Protocol

1. Preparation of Solutions

  • 2% Formic Acid in Water: Add 2 mL of formic acid to 98 mL of deionized water and mix well.

  • 5% Ammonium Hydroxide in Methanol: Add 5 mL of ammonium hydroxide to 95 mL of methanol and mix well. Prepare this solution fresh daily.

2. Sample Pre-treatment Protocol

  • Label all necessary tubes.

  • Pipette 500 µL of each plasma sample into a corresponding microcentrifuge tube.

  • Add 500 µL of 2% formic acid in water to each tube.

  • Add the appropriate volume of internal standard solution to each sample.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new set of labeled tubes for SPE.

3. Solid-Phase Extraction Protocol

  • Place the mixed-mode cation exchange SPE cartridges on a vacuum manifold.

  • Condition: Add 1 mL of methanol to each cartridge and allow it to pass through completely by gravity or with gentle vacuum.

  • Equilibrate:

    • Add 1 mL of deionized water to each cartridge and allow it to pass through.

    • Add 1 mL of 2% formic acid in water to each cartridge. Do not let the sorbent bed go dry before loading the sample.

  • Load: Pipette the pre-treated supernatant from step 2.7 onto the corresponding cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.

  • Wash:

    • Add 1 mL of 2% formic acid in water to each cartridge and apply a vacuum to pull the solution through.

    • Add 1 mL of methanol to each cartridge and apply a vacuum to pull the solution through. Dry the sorbent bed under full vacuum for 2-3 minutes.

  • Elute:

    • Place labeled collection tubes inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to each cartridge.

    • Allow the solvent to soak the sorbent for 30 seconds, then apply a gentle vacuum to elute the analyte at a slow, dropwise pace.

  • Dry-down and Reconstitute:

    • Transfer the collection tubes to a nitrogen evaporator.

    • Evaporate the samples to dryness at 40°C.

    • Add 100 µL of the LC-MS/MS mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) to each tube.

    • Vortex for 20 seconds to dissolve the residue.

    • Transfer the reconstituted samples to autosampler vials for analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 1. Plasma Sample (500 µL) acid 2. Add 2% Formic Acid (500 µL) plasma->acid is 3. Add Internal Standard acid->is vortex1 4. Vortex is->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant condition 7. Condition (1 mL Methanol) supernatant->condition equilibrate 8. Equilibrate (1 mL Water, then 1 mL 2% Formic Acid) condition->equilibrate load 9. Load Sample equilibrate->load wash1 10. Wash 1 (1 mL 2% Formic Acid) load->wash1 wash2 11. Wash 2 (1 mL Methanol) wash1->wash2 elute 12. Elute (1 mL 5% NH4OH in Methanol) wash2->elute drydown 13. Evaporate to Dryness elute->drydown reconstitute 14. Reconstitute in Mobile Phase drydown->reconstitute analysis 15. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound.

Retention_Mechanism cluster_loading Loading/Washing (Acidic pH) cluster_elution Elution (Basic pH) analyte_charged 3-OH-Nortriptyline (R-NH2+) (Protonated) sorbent_rp Reversed-Phase (Hydrophobic Interaction) analyte_charged->sorbent_rp Retained sorbent_scx Cation Exchange (SO3-) (Ionic Interaction) analyte_charged->sorbent_scx Strongly Retained analyte_neutral 3-OH-Nortriptyline (R-NH) (Neutralized) sorbent_scx_elute Cation Exchange (SO3-) (Ionic Interaction Disrupted) analyte_neutral->sorbent_scx_elute Released sorbent_rp_elute Reversed-Phase (Interaction Disrupted by Organic Solvent)

References

Application Notes and Protocols: 3-Hydroxynortriptyline as a Biomarker for Nortriptyline Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortriptyline is a tricyclic antidepressant and the primary active metabolite of amitriptyline. Its therapeutic efficacy and potential for adverse effects are significantly influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzyme CYP2D6. The major metabolic pathway involves the hydroxylation of nortriptyline to 10-hydroxynortriptyline, an active metabolite. This process is stereoselective, predominantly forming the E-10-hydroxynortriptyline isomer. The rate of this hydroxylation is largely dependent on the genetic polymorphisms of the CYP2D6 gene, leading to distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). Consequently, the plasma concentration of 10-hydroxynortriptyline and the ratio of nortriptyline to its hydroxylated metabolite serve as crucial biomarkers for assessing CYP2D6 activity and individualizing nortriptyline therapy. These application notes provide a comprehensive overview and detailed protocols for the utilization of 10-hydroxynortriptyline as a biomarker for nortriptyline metabolism.

Data Presentation: Pharmacokinetic Parameters by CYP2D6 Phenotype

The following tables summarize the pharmacokinetic parameters of nortriptyline and 10-hydroxynortriptyline based on CYP2D6 genotype. This data highlights the significant impact of CYP2D6 activity on drug and metabolite exposure.

Table 1: Nortriptyline Pharmacokinetic Parameters Following a Single Oral Dose

CYP2D6 Phenotype (Number of Functional Genes)Apparent Oral Clearance (Relative Proportion)AUC (nmol·h/L)t½ (hours)
Poor Metabolizer (0)1430154.5
Intermediate Metabolizer (1)1361747.5
Extensive Metabolizer (2)41295-
Ultrarapid Metabolizer (3)586018.1
Ultrarapid Metabolizer (13)1726719.0

Data adapted from studies on single-dose nortriptyline administration, showcasing the pronounced differences in clearance and exposure across various CYP2D6 genotypes.[1]

Table 2: 10-Hydroxynortriptyline Pharmacokinetic Parameters and Metabolite Ratios

CYP2D6 Phenotype (Number of Functional Genes)AUC of 10-hydroxynortriptyline (nmol·h/L)t½ of 10-hydroxynortriptyline (hours)Ratio of AUC (Nortriptyline / 10-hydroxynortriptyline)
Poor Metabolizer (0)153752.236
Intermediate Metabolizer (1)185639.725
Extensive Metabolizer (2)1711-10
Ultrarapid Metabolizer (3)273117.64
Ultrarapid Metabolizer (13)34429.51

This table illustrates the inverse relationship between CYP2D6 activity and the nortriptyline/10-hydroxynortriptyline AUC ratio, a key indicator of metabolic capacity.[1][2]

Experimental Protocols

Quantification of Nortriptyline and 10-Hydroxynortriptyline in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and its major metabolite, 10-hydroxynortriptyline, in human plasma.

1. Materials and Reagents

  • Nortriptyline hydrochloride

  • E-10-hydroxynortriptyline

  • Z-10-hydroxynortriptyline

  • Nortriptyline-D3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of internal standard solution (Nortriptyline-D3 in acetonitrile).

  • Vortex the mixture for 3 minutes at 1500 rpm.

  • Centrifuge at 16,100 x g for 2 minutes to precipitate proteins.

  • Transfer 25 µL of the supernatant to a 96-well plate.

  • Add 475 µL of water to each well.

  • Cap the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.

3. Liquid Chromatography Conditions

  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes. For example, a linear gradient over 6 minutes.[3][4]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nortriptyline: m/z 264.2 → 233.2

    • 10-Hydroxynortriptyline: m/z 280.2 → 245.2

    • Nortriptyline-D3 (IS): m/z 267.2 → 236.2

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

5. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of nortriptyline and 10-hydroxynortriptyline into drug-free human plasma.

  • The linear range is typically from 0.2 to 40 ng/mL for nortriptyline and 0.5 to 40 ng/mL for the metabolites.[3][4]

Mandatory Visualizations

Nortriptyline_Metabolism Nortriptyline Nortriptyline Hydroxynortriptyline 10-Hydroxynortriptyline (E and Z isomers) Nortriptyline->Hydroxynortriptyline CYP2D6 (Major Pathway) Glucuronide Glucuronide Conjugates Hydroxynortriptyline->Glucuronide UGT Enzymes Excretion Renal Excretion Glucuronide->Excretion

Nortriptyline Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard in Acetonitrile (150 µL) Plasma->IS Vortex1 Vortex & Centrifuge IS->Vortex1 Supernatant Transfer Supernatant Vortex1->Supernatant Dilution Dilute with Water Supernatant->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification MS->Quantification

LC-MS/MS Workflow

References

Experimental Design for In Vivo Investigation of 3-Hydroxynortriptyline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Understanding its in vivo characteristics is crucial for a comprehensive assessment of the therapeutic effects and potential side effects associated with nortriptyline treatment. This document provides detailed application notes and protocols for the in vivo experimental design to study this compound, focusing on its pharmacokinetic and pharmacodynamic properties.

Data Presentation

Table 1: Pharmacokinetic Parameters of Nortriptyline and its Metabolites in Rodents
CompoundAnimal ModelRoute of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Brain/Plasma Ratio
NortriptylineMouseIntraperitoneal100.5-1150-200800-10003.1~10
(E)-10-HydroxynortriptylineMouse(Metabolite of NT)10 (of NT)1-250-80300-4008-10~1
NortriptylineRatIntravenous2.5~0.1~500~1500~4~9

This table summarizes representative pharmacokinetic data derived from studies administering nortriptyline. Data for exogenously administered this compound is limited and requires further investigation.

Table 2: Pharmacodynamic Effects of Monoamine Transporter Inhibition
TransporterLigandAnimal ModelAssayOutcome MeasureResult
Norepinephrine Transporter (NET)NortriptylineRatPET with [¹⁸F]FMeNER-D₂NET OccupancyDose-dependent increase
Serotonin Transporter (SERT)NortriptylineRatPET with [¹¹C]DASBSERT OccupancyDose-dependent increase
Dopamine Transporter (DAT)NortriptylineRatMicrodialysisDopamine levels in Nucleus AccumbensModest increase

This table outlines expected pharmacodynamic outcomes based on the known pharmacology of nortriptyline and its metabolites. Direct in vivo studies with this compound are needed to quantify its specific effects.

Experimental Protocols

Protocol 1: Pharmacokinetic Profiling of this compound in Rats

Objective: To determine the pharmacokinetic profile of exogenously administered this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • (E)-10-Hydroxynortriptyline

  • Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Intravenous (IV) and oral gavage equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain tissue collection tools

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a solution of (E)-10-Hydroxynortriptyline in the chosen vehicle. For example, a formulation can be made by dissolving the compound in 10% DMSO, then adding 40% PEG300, 5% Tween-80, and finally 45% saline.[1]

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 5-20 mg/kg) via oral gavage.

  • Sample Collection:

    • Blood: Collect blood samples (~0.2 mL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Brain: At the terminal time point, euthanize the animals and collect the brain.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain Homogenate: Homogenize brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, brain/plasma ratio) using appropriate software.

Protocol 2: In Vivo Norepinephrine Transporter (NET) Occupancy Study in Rats

Objective: To determine the in vivo occupancy of the norepinephrine transporter by this compound using Positron Emission Tomography (PET).

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • NET-specific radioligand: [¹⁸F]FMeNER-D₂[2][3]

  • PET scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the PET scanner.

  • Drug Administration: Administer a single dose of this compound (or vehicle control) via IV injection.

  • Radioligand Injection: At a predetermined time after drug administration, inject a bolus of [¹⁸F]FMeNER-D₂ intravenously.

  • PET Imaging: Acquire dynamic PET data for 90-120 minutes.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) in the brain, including the thalamus (high NET density) and cerebellum (reference region).

    • Calculate the binding potential (BP_ND) in the ROIs.

    • Determine NET occupancy as the percentage reduction in BP_ND in the drug-treated group compared to the vehicle group.

Protocol 3: In Vivo Serotonin Transporter (SERT) Occupancy Study in Rats

Objective: To determine the in vivo occupancy of the serotonin transporter by this compound using PET.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • SERT-specific radioligand: [¹¹C]DASB[4][5][6]

  • PET scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the PET scanner.

  • Drug Administration: Administer a single dose of this compound (or vehicle control) via IV injection.

  • Radioligand Injection: Following drug administration, inject a bolus of [¹¹C]DASB intravenously.

  • PET Imaging: Acquire dynamic PET data for 60-90 minutes.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define ROIs in the brain, including the thalamus and striatum (high SERT density) and the cerebellum (reference region).[4][5]

    • Calculate the binding potential (BP_ND).[5]

    • Determine SERT occupancy as the percentage reduction in BP_ND in the drug-treated group compared to the vehicle group.

Protocol 4: In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens

Objective: To assess the effect of this compound on dopamine release in the nucleus accumbens of freely moving rats.

Materials:

  • Male Wistar rats (280-320g)

  • This compound

  • Microdialysis probes and surgical implantation equipment

  • Freely moving animal system

  • HPLC system with electrochemical detection for dopamine analysis

Procedure:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens. Allow for a post-operative recovery period of at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60 minutes.

  • Drug Administration: Administer this compound (or vehicle) systemically (e.g., intraperitoneally).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours post-administration.

  • Dopamine Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_pharmacokinetics Pharmacokinetic Studies cluster_pharmacodynamics Pharmacodynamic Studies cluster_data_analysis Data Integration & Interpretation pk_admin Drug Administration (IV, PO) pk_sample Blood & Brain Sampling pk_admin->pk_sample pd_pet PET Imaging (NET/SERT Occupancy) pk_admin->pd_pet pd_microdialysis Microdialysis (Dopamine Release) pk_admin->pd_microdialysis pd_behavior Behavioral Assays (Forced Swim, etc.) pk_admin->pd_behavior pk_analysis LC-MS/MS Analysis pk_sample->pk_analysis pk_params Calculate PK Parameters pk_analysis->pk_params interpretation Correlate PK/PD and Interpret Results pk_params->interpretation pd_pet->interpretation pd_microdialysis->interpretation pd_behavior->interpretation

Caption: Overview of the in vivo experimental workflow.

norepinephrine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake beta_AR β-Adrenergic Receptor NE->beta_AR G_protein Gs Protein beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates gene_expression Gene Expression CREB->gene_expression Regulates drug This compound drug->NET Inhibition

Caption: Norepinephrine signaling pathway inhibition.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) serotonin_vesicle Serotonin (5-HT) Vesicle serotonin 5-HT serotonin_vesicle->serotonin Release serotonin->SERT Reuptake receptor 5-HT₂ Receptor serotonin->receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc drug This compound drug->SERT Inhibition

Caption: Serotonin signaling pathway inhibition.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) dopamine_vesicle Dopamine (DA) Vesicle dopamine DA dopamine_vesicle->dopamine Release DAT Dopamine Transporter (DAT) D2_auto D₂ Autoreceptor dopamine->DAT Reuptake dopamine->D2_auto Feedback Inhibition D1_receptor D₁ Receptor dopamine->D1_receptor D2_receptor D₂ Receptor dopamine->D2_receptor Gs_protein Gs Protein D1_receptor->Gs_protein Activates Gi_protein Gi Protein D2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates downstream Downstream Signaling PKA->downstream drug This compound drug->dopamine Indirectly Increases Extracellular Levels

Caption: Dopaminergic signaling modulation.

References

Application Notes and Protocols for Evaluating the Cellular Effects of 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxynortriptyline is the primary and active metabolite of nortriptyline, a tricyclic antidepressant (TCA). Nortriptyline exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine and to a lesser extent, serotonin, in the synaptic cleft.[1] This application note provides a comprehensive set of cell-based assays to evaluate the in vitro efficacy and potential cytotoxicity of this compound. The protocols detailed below utilize the human neuroblastoma cell line, SH-SY5Y, a widely used model for studying neuronal function and neurotoxicity.[2]

Assessment of Cytotoxicity

It is crucial to determine the concentration range at which this compound exhibits cytotoxic effects to distinguish between targeted pharmacological effects and general cellular toxicity.

Cell Viability - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 1 µM to 100 µM) in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Mix gently by pipetting and measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)24h % Viability (± SD)48h % Viability (± SD)72h % Viability (± SD)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 5.5
198.5 ± 4.997.2 ± 5.195.8 ± 6.0
1095.3 ± 5.590.1 ± 6.285.4 ± 5.8
2588.1 ± 6.175.3 ± 5.960.2 ± 6.7
5070.2 ± 7.355.9 ± 6.840.1 ± 7.1
10051.6 ± 8.035.7 ± 7.520.5 ± 6.9
Membrane Integrity - Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:

Concentration (µM)24h % LDH Release (± SD)48h % LDH Release (± SD)72h % LDH Release (± SD)
Vehicle Control5.1 ± 1.26.3 ± 1.57.8 ± 1.9
16.2 ± 1.47.5 ± 1.89.1 ± 2.2
109.8 ± 2.115.2 ± 2.922.5 ± 3.5
2518.5 ± 3.530.1 ± 4.145.8 ± 4.9
5035.2 ± 4.858.7 ± 5.575.3 ± 6.2
10060.1 ± 6.285.4 ± 7.195.1 ± 6.8

Assessment of Apoptosis

To determine if cell death occurs via apoptosis, Annexin V staining followed by flow cytometry can be performed. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, treat the cells with non-toxic and slightly toxic concentrations of this compound (e.g., 10 µM, 25 µM, and 50 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
10 µM90.5 ± 2.55.3 ± 0.82.8 ± 0.61.4 ± 0.4
25 µM78.1 ± 3.115.2 ± 1.55.1 ± 0.91.6 ± 0.5
50 µM55.9 ± 4.228.7 ± 2.812.3 ± 1.83.1 ± 0.7

Neurite Outgrowth Assay

Antidepressants can influence neuronal plasticity. A neurite outgrowth assay can assess the effect of this compound on the differentiation and morphology of neuronal cells.

Experimental Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells on poly-L-lysine coated 24-well plates at a density of 2 x 10^4 cells/well. Differentiate the cells by treating them with 10 µM retinoic acid (RA) for 5 days.

  • Compound Treatment: After differentiation, replace the medium with fresh medium containing different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and continue to culture for another 48 hours.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with an anti-β-III-tubulin antibody overnight at 4°C, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with NeuronJ plugin).

Data Presentation:

TreatmentAverage Neurite Length (µm ± SD)Average Number of Neurites per Cell (± SD)
Vehicle Control55.2 ± 8.12.1 ± 0.4
1 µM65.8 ± 9.52.5 ± 0.5
5 µM80.1 ± 10.23.2 ± 0.6
10 µM95.7 ± 11.83.8 ± 0.7

Signaling Pathway Analysis

cAMP Signaling Assay

This compound's primary mechanism involves the inhibition of norepinephrine reuptake, which can lead to changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate suitable for luminescence assays.

  • Compound Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control such as forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: Use a commercial cAMP assay kit (e.g., HTRF or a luciferase-based assay) and follow the manufacturer's instructions to measure intracellular cAMP levels.[3][4]

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

Data Presentation:

TreatmentcAMP Concentration (nM ± SD)
Vehicle Control2.5 ± 0.5
1 µM this compound4.8 ± 0.8
5 µM this compound8.2 ± 1.1
10 µM this compound15.5 ± 2.3
Forskolin (10 µM)50.1 ± 5.8
CREB Phosphorylation Assay

Cyclic AMP-response element-binding protein (CREB) is a key transcription factor downstream of cAMP signaling that regulates the expression of genes involved in neuronal survival and plasticity, such as BDNF.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with this compound as described for the cAMP assay.

  • Protein Extraction: Lyse the cells and collect the protein lysate.

  • ELISA: Use a phospho-CREB (Ser133) ELISA kit to quantify the amount of phosphorylated CREB according to the manufacturer's protocol. Normalize to the total protein concentration.

Data Presentation:

TreatmentFold Change in pCREB/Total Protein (vs. Vehicle)
Vehicle Control1.0
1 µM this compound1.8 ± 0.3
5 µM this compound3.5 ± 0.6
10 µM this compound6.2 ± 0.9
BDNF Expression Assay

Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin crucial for neuronal survival, growth, and differentiation. Its expression is regulated by the cAMP-CREB pathway.

Experimental Protocol:

  • Cell Seeding and Treatment: Treat SH-SY5Y cells with this compound for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using a suitable kit.

  • qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of BDNF.[5] Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in BDNF expression using the ΔΔCt method.

Data Presentation:

TreatmentFold Change in BDNF mRNA Expression (vs. Vehicle)
Vehicle Control1.0
1 µM this compound1.5 ± 0.2
5 µM this compound2.8 ± 0.4
10 µM this compound4.5 ± 0.6

Visualizations

experimental_workflow cluster_assays Cell-Based Assays Cytotoxicity Cytotoxicity Assessment (MTT & LDH Assays) Data Data Acquisition & Analysis Cytotoxicity->Data Apoptosis Apoptosis Assay (Annexin V/PI Staining) Apoptosis->Data Neurite Neurite Outgrowth Assay Neurite->Data Signaling Signaling Pathway Analysis (cAMP, pCREB, BDNF) Signaling->Data Start SH-SY5Y Cell Culture Treatment Treatment with This compound Start->Treatment Treatment->Cytotoxicity 24-72h Treatment->Apoptosis 48h Treatment->Neurite 48h on differentiated cells Treatment->Signaling 30min - 24h

Caption: Experimental workflow for evaluating the cellular effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NET Norepinephrine Transporter (NET) NE Norepinephrine NET->NE Reuptake AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF Transcription 3_HNT This compound 3_HNT->NET Inhibition NE->AC Activation

References

Application Notes and Protocols for 3-Hydroxynortriptyline Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynortriptyline is a metabolite of the tricyclic antidepressant nortriptyline. Accurate quantification of nortriptyline and its metabolites is crucial in clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies. These application notes provide a comprehensive guide to sourcing and utilizing analytical standards for this compound, including recommended analytical protocols and data presentation.

Sourcing this compound Analytical Standards

Procuring a certified reference material (CRM) or analytical standard for this compound can be challenging as it is a less common metabolite compared to 10-hydroxynortriptyline. Researchers should consider the following approaches:

  • Major Chemical Suppliers: Inquire with major suppliers of analytical standards and certified reference materials, such as Sigma-Aldrich (Merck), Cayman Chemical, and LGC Standards. While not always listed in their main catalogs, they may offer custom synthesis services.[1][2]

  • Specialized Suppliers: Companies specializing in metabolites and stable isotope-labeled compounds, such as MedChemExpress, may be able to provide the standard or a custom synthesis. They are known to supply related compounds like (Z)-10-Hydroxynortriptyline-d3.[3]

  • Direct Inquiry with Researchers: Authors of publications that have quantified this compound may be willing to share information on their standard's source.

It is critical to obtain a Certificate of Analysis (CoA) with any purchased standard, detailing its identity, purity, and concentration.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from its parent compound, nortriptyline, and its isomers.

PropertyValueSource
Molecular Formula C₁₉H₂₁NO[4]
Molecular Weight 279.38 g/mol [4]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[3]
Solubility Soluble in DMF, DMSO, and Ethanol.[3]

Note: The storage and solubility information is based on the related compound (Z)-10-Hydroxynortriptyline-d3 and should be considered as a guideline. Always refer to the supplier's specific recommendations.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of nortriptyline and its hydroxylated metabolites in biological matrices.[5][6] The following protocol is adapted from established methods for the analysis of 10-hydroxynortriptyline and is expected to be suitable for this compound.[5][6][7]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample, add an appropriate internal standard (e.g., deuterated nortriptyline or a structural analog).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Chromatographic Conditions
  • Column: A C18 reversed-phase column is recommended for the separation of nortriptyline and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) will ensure reproducible retention times.

Mass Spectrometric Conditions
  • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for the ionization of nortriptyline and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor-to-product ion transitions need to be optimized for this compound.

Example MRM Transitions (for 10-hydroxynortriptyline, adaptable for this compound):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nortriptyline264.2233.2
10-Hydroxynortriptyline280.2215.2
Nortriptyline-d3 (IS)267.2233.2

Source: Adapted from Fast and Sensitive LC–MS/MS Assay for Quantification of Nortriptyline and its Active Metabolites E[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters from published LC-MS/MS methods for the analysis of nortriptyline and its 10-hydroxy metabolites. These values provide a benchmark for method development and validation for this compound.

ParameterNortriptyline10-HydroxynortriptylineReference
Lower Limit of Quantification (LLOQ) 0.2 - 1.09 ng/mL0.5 - 1.09 ng/mL[6][7]
Linearity Range 0.2 - 40 ng/mL0.5 - 400 ng/mL[5][6]
Precision (%CV) < 15%< 15%[6][7]
Accuracy (%Bias) Within ±15%Within ±15%[6][7]

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification using Calibration Curve msms->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Caption: Decision logic for sourcing a this compound analytical standard.

References

Application Notes and Protocols for 3-Hydroxynortriptyline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for three common sample preparation techniques used in the analysis of 3-Hydroxynortriptyline: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available resources.

Comparative Quantitative Data

The following table summarizes the performance of the three sample preparation techniques for the analysis of this compound and its isomers from biological matrices.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte(s) Nortriptyline and its metabolitesNortriptyline and 10-HydroxynortriptylineNortriptyline, E- and Z-10-Hydroxynortriptyline
Matrix Human PlasmaHuman PlasmaHuman Plasma
Recovery 69 - 102%[1]Not explicitly stated for this compound, but the method was successfully validated.> 90%[1][2]
Lower Limit of Quantification (LLOQ) 0.03 - 0.63 µg/mL (for a range of antidepressants)[1]1.09 ng/mL[3][4]0.5 ng/mL[1][2]
Matrix Effect Generally lower than PPT.[5] A systematic comparison showed that SPE methods are more effective at reducing matrix effects than PPT.[1]Data not specifically available for this compound, but LLE is known to provide clean extracts.Can be significant due to the presence of residual matrix components.[1]
Throughput Can be automated for high throughput.Generally lower throughput than PPT, can be labor-intensive.High throughput, simple, and fast.
Selectivity High, can be optimized by sorbent selection.Moderate to high, dependent on solvent choice and pH.Low, co-extraction of other matrix components is common.

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of tricyclic antidepressants and their metabolites from human plasma using a polymeric reversed-phase SPE sorbent.

Materials:

  • Oasis HLB SPE cartridges

  • Human plasma sample

  • Methanol

  • 10mM Ammonium acetate (pH 5.0)

  • Acetonitrile

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 10mM ammonium acetate (pH 5.0).

  • Sample Loading: Load 1 mL of the human plasma sample onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10mM ammonium acetate (pH 5.0) to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of a mixture of methanol and acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the reconstitution solution (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This protocol describes a simple LLE procedure for the simultaneous estimation of nortriptyline and 10-hydroxynortriptyline in human plasma.[3][4]

Materials:

  • Human plasma sample (250 µL)

  • Internal standard solution (Carbamazepine)

  • Extraction solvent (e.g., a mixture of organic solvents like methyl t-butyl ether and ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase: 20 mM ammonium acetate : acetonitrile (20:80, v/v))[3][4]

Protocol:

  • Sample and Internal Standard Addition: To 250 µL of human plasma in a clean tube, add the internal standard solution.

  • Addition of Extraction Solvent: Add a specific volume of the extraction solvent to the plasma sample.

  • Vortexing: Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for a specified duration (e.g., 5-10 minutes) to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue with a specific volume of the mobile phase (e.g., 100 µL) and inject it into the LC-MS/MS system.[3][4]

Protein Precipitation (PPT)

This protocol outlines a rapid and straightforward protein precipitation method for the analysis of nortriptyline and its hydroxylated metabolites in human plasma.[1][2]

Materials:

  • Human plasma sample

  • Precipitating agent (e.g., Acetonitrile containing 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample and Precipitant: To a specific volume of the plasma sample, add a larger volume of the cold precipitating agent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

  • Vortexing: Vortex the mixture vigorously for a short period (e.g., 30-60 seconds) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system for analysis.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation Condition Condition (Methanol, Water) Equilibrate Equilibrate (Buffer) Condition->Equilibrate Load Sample Loading (Plasma) Equilibrate->Load Wash Washing (Buffer) Load->Wash Elute Elution (Organic Solvent) Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Solid-Phase Extraction (SPE) Workflow

LLE_Workflow Plasma Plasma Sample + Internal Standard Solvent Add Extraction Solvent Plasma->Solvent Vortex Vortex Mix Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evap Evaporation Separate->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Liquid-Liquid Extraction (LLE) Workflow

PPT_Workflow Plasma Plasma Sample Precipitant Add Precipitating Agent (e.g., Acetonitrile) Plasma->Precipitant Vortex Vortex Mix Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Direct Injection for LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation (PPT) Workflow

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the laboratory synthesis of 3-Hydroxynortriptyline, a significant metabolite of the tricyclic antidepressant nortriptyline. The synthesis of specific metabolites like this compound is crucial for various research applications, including pharmacological studies, metabolite identification, and the development of analytical standards for pharmacokinetic and toxicological assays. The protocol described herein is a multi-step synthesis starting from 2-bromo-5H-dibenzo[a,d]cyclohepten-5-one, proceeding through key intermediates to yield the target compound. The methodology is based on established organic chemistry principles and reactions analogous to those used for the synthesis of related tricyclic compounds.

The synthetic strategy involves an initial nucleophilic aromatic substitution to introduce a hydroxyl group, followed by the attachment of the side chain via a Grignard reaction, and subsequent dehydration and demethylation to yield this compound. Each step is designed to be achievable in a standard laboratory setting with commercially available reagents.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, assuming a starting quantity of 10 grams of 2-bromo-5H-dibenzo[a,d]cyclohepten-5-one. These values are representative of typical yields for such reactions and should be considered as a guide.

StepStarting MaterialProductMolecular Weight ( g/mol )Starting Amount (g)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
12-bromo-5H-dibenzo[a,d]cyclohepten-5-one2-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one285.13 (start), 222.24 (product)10.07.796.6285>95
22-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one2-(benzyloxy)-5H-dibenzo[a,d]cyclohepten-5-one222.24 (start), 312.37 (product)6.629.308.5692>97
32-(benzyloxy)-5H-dibenzo[a,d]cyclohepten-5-one2-(benzyloxy)-5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol312.37 (start), 415.56 (product)8.5611.49.1280>95
42-(benzyloxy)-5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol2-(benzyloxy)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene415.56 (start), 397.54 (product)9.128.737.8690>96
52-(benzyloxy)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene3-hydroxy-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (this compound)397.54 (start), 279.38 (product)7.865.523.8670>98

Detailed Experimental Protocols

Step 1: Synthesis of 2-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-bromo-5H-dibenzo[a,d]cyclohepten-5-one (10.0 g, 35.1 mmol) and anhydrous copper(I) iodide (0.67 g, 3.51 mmol).

  • Solvent and Reagent Addition: Add 100 mL of dry N,N-dimethylformamide (DMF). Through the dropping funnel, add a solution of sodium methoxide (2.84 g, 52.6 mmol) in 50 mL of dry methanol dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 150-155 °C) and maintain for 12 hours under a nitrogen atmosphere.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify with 1 M HCl to pH 2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford 2-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one as a solid.

Step 2: Synthesis of 2-(benzyloxy)-5H-dibenzo[a,d]cyclohepten-5-one
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one (6.62 g, 29.8 mmol) in 100 mL of acetone.

  • Reagent Addition: Add potassium carbonate (8.24 g, 59.6 mmol) and benzyl bromide (5.32 g, 31.3 mmol).

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up: Cool the reaction to room temperature and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of dichloromethane and wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Recrystallize the crude product from ethanol to give 2-(benzyloxy)-5H-dibenzo[a,d]cyclohepten-5-one.

Step 3: Synthesis of 2-(benzyloxy)-5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
  • Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask under nitrogen, place magnesium turnings (1.0 g, 41.1 mmol). Add a small crystal of iodine. Add a solution of 3-chloro-N,N-dimethylpropan-1-amine (4.0 g, 32.9 mmol) in 50 mL of dry tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After the addition is complete, stir for an additional hour.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of 2-(benzyloxy)-5H-dibenzo[a,d]cyclohepten-5-one (8.56 g, 27.4 mmol) in 80 mL of dry THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is used in the next step without further purification.

Step 4: Synthesis of 2-(benzyloxy)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
  • Reaction Setup: Dissolve the crude alcohol from the previous step (9.12 g) in 100 mL of toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid (0.47 g, 2.74 mmol).

  • Reaction: Heat the mixture to reflux and remove water azeotropically for 6 hours.

  • Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over sodium sulfate and evaporate the solvent. Purify the residue by column chromatography (eluent: dichloromethane/methanol, 95:5) to obtain the dehydrated product.

Step 5: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-(benzyloxy)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (7.86 g, 19.8 mmol) in 100 mL of anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add 1-chloroethyl chloroformate (4.23 g, 29.7 mmol) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Intermediate Work-up: Evaporate the solvent in vacuo. Dissolve the residue in 100 mL of methanol and reflux for 2 hours.

  • Final Product Isolation: Cool the solution and evaporate the solvent. Dissolve the residue in water and wash with ether. Basify the aqueous layer with 2 M NaOH to pH 10 and extract with dichloromethane.

  • Purification: Dry the combined organic extracts over sodium sulfate, concentrate, and purify by column chromatography (eluent: dichloromethane/methanol/ammonia, 90:9:1) to yield this compound.

Experimental Workflow

Synthesis_Workflow A 2-bromo-5H-dibenzo[a,d]cyclohepten-5-one B Step 1: Hydroxylation (NaOMe, CuI, DMF) A->B C 2-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one B->C D Step 2: Benzyl Protection (BnBr, K2CO3, Acetone) C->D E 2-(benzyloxy)-5H-dibenzo[a,d]cyclohepten-5-one D->E F Step 3: Grignard Reaction (3-(dimethylamino)propyl-MgCl, THF) E->F G Tertiary Alcohol Intermediate F->G H Step 4: Dehydration (p-TsOH, Toluene) G->H I Protected Amitriptyline Analog H->I J Step 5: Demethylation & Deprotection (1-chloroethyl chloroformate, MeOH) I->J K This compound J->K

Caption: Synthetic pathway for this compound.

Troubleshooting & Optimization

Troubleshooting Poor Peak Shape of 3-Hydroxynortriptyline in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of 3-Hydroxynortriptyline, a primary metabolite of Nortriptyline. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape in their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound. The primary causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine functional group of this compound. This interaction leads to a secondary retention mechanism, causing the peak to tail.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both ionized and non-ionized forms, leading to peak distortion. A pH that is too close to the analyte's pKa can result in split or shouldered peaks.[4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, or formation of voids at the column inlet. This deterioration can significantly impact peak shape.[1][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[1][6]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or loose fittings, can contribute to band broadening and peak tailing.[1][5]

Q2: How can I improve the peak shape of this compound?

To improve peak shape, consider the following troubleshooting steps:

  • Mobile Phase Optimization:

    • pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. For basic compounds, a lower pH (around 2-3) protonates the silanol groups on the stationary phase, minimizing secondary interactions.[1]

    • Buffer Strength: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a consistent pH throughout the analysis.[1]

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Sometimes, switching between these solvents can improve symmetry.[7]

  • Column Selection and Care:

    • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column to reduce the number of free silanol groups.[1][2]

    • Guard Column: Employ a guard column to protect the analytical column from contaminants and extend its lifetime.[8]

    • Column Flushing: Regularly flush the column to remove strongly retained compounds. If contamination is suspected, a backflush may be effective.[9]

  • Sample and Injection Parameters:

    • Injection Volume and Concentration: Reduce the injection volume or dilute the sample to avoid overloading the column.[1][6]

    • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.[1][4]

Q3: What should I do if I observe split peaks for this compound?

Split peaks can indicate a few issues:

  • Blocked Frit: The inlet frit of the column may be partially blocked by particulate matter from the sample or system. Try backflushing the column to dislodge the blockage.[8]

  • Column Void: A void or channel may have formed at the head of the column. This often requires replacing the column.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure the sample solvent is compatible with the mobile phase.[4]

  • Co-eluting Impurity: It's possible that an impurity is co-eluting with your analyte. Reducing the injection volume may help to distinguish between two separate peaks.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.

Troubleshooting_Peak_Shape start Poor Peak Shape for This compound check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_connections Check for leaks and loose fittings system_issue->check_connections check_frit Inspect/backflush column inlet frit check_connections->check_frit good_peak Good Peak Shape check_frit->good_peak optimize_mobile_phase Optimize Mobile Phase analyte_specific_issue->optimize_mobile_phase adjust_ph Adjust pH (2-3 for basic analytes) optimize_mobile_phase->adjust_ph increase_buffer Increase buffer strength (10-50 mM) adjust_ph->increase_buffer evaluate_column Evaluate Column increase_buffer->evaluate_column use_endcapped Use end-capped column evaluate_column->use_endcapped replace_column Replace column use_endcapped->replace_column check_sample Check Sample Parameters replace_column->check_sample reduce_load Reduce injection volume/ sample concentration check_sample->reduce_load match_solvent Match injection solvent to mobile phase reduce_load->match_solvent match_solvent->good_peak

Caption: A flowchart for systematically troubleshooting poor HPLC peak shape.

Quantitative Data Summary

The following table summarizes key parameters for optimizing the HPLC analysis of tricyclic antidepressants like this compound.

ParameterRecommended Value/ConditionRationale
Mobile Phase pH 2.0 - 3.5Minimizes silanol interactions by protonating silanol groups.[1][10]
Buffer Concentration 10 - 50 mMEnsures stable pH throughout the analysis.[1]
Column Type C18 or C8, end-cappedReduces secondary interactions with residual silanols.[1][2]
Injection Volume < 5% of column volumePrevents column overload and peak distortion.[1]
Sample Solvent Initial mobile phase compositionAvoids peak shape issues due to solvent mismatch.[1][4]

Experimental Protocols

Example HPLC Method for Tricyclic Antidepressants

This protocol is a general starting point and may require optimization for your specific instrument and application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.

    • Mobile Phase A: 25 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient could be 70% A to 30% B, holding for 2 minutes, then ramping to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 239 nm or MS detection.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol or the initial mobile phase. Further dilute to the desired concentration.

    • Biological Samples (e.g., Plasma): Protein precipitation or solid-phase extraction (SPE) is typically required. A common method involves adding three parts acetonitrile to one part plasma, vortexing, centrifuging, and injecting the supernatant. For lower concentrations, a weak cation exchange SPE cartridge can be effective.[12]

Note on Method Development: The optimal conditions can vary. A systematic approach to method development, including screening different columns, mobile phase modifiers, and pH, is recommended to achieve the best separation and peak shape.[12] For instance, some methods may benefit from the use of additives like triethylamine (TEA) to further mask silanol interactions, though this may not be suitable for MS detection.

References

Technical Support Center: Optimizing 3-Hydroxynortriptyline Recovery from Serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxynortriptyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction of this compound from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from serum?

A1: The three primary techniques for extracting this compound and other tricyclic antidepressants from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages and disadvantages in terms of recovery, cleanliness of the extract, and complexity.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery can stem from several factors, including:

  • Incomplete protein precipitation: If proteins are not fully removed, the analyte may remain bound to them.

  • Suboptimal pH during LLE: The pH of the aqueous phase is crucial for ensuring the analyte is in a neutral form for efficient extraction into the organic solvent.

  • Improper solvent selection in LLE: The chosen organic solvent may not have the appropriate polarity to effectively extract this compound.

  • Breakthrough during SPE: The analyte may not be effectively retained on the SPE sorbent during sample loading.

  • Incomplete elution from the SPE cartridge: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

Q3: What are matrix effects and how can they affect my results?

A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Phospholipids are a major contributor to matrix effects in serum samples. Strategies to mitigate matrix effects include optimizing the sample preparation to remove interfering components, improving chromatographic separation, and using a stable isotope-labeled internal standard.[2][3]

Q4: Which extraction method is best for my application?

A4: The choice of extraction method depends on the specific requirements of your assay:

  • Protein Precipitation (PPT) is a fast and simple method but often results in a less clean extract, which can lead to significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT but is more labor-intensive and requires careful optimization of solvent and pH.

  • Solid-Phase Extraction (SPE) is highly selective and can provide the cleanest extracts and high recovery rates, but it is the most complex and costly of the three methods.[5]

Troubleshooting Guides

Low Analyte Recovery
IssuePossible CauseRecommended Solution
Low recovery with Protein Precipitation Incomplete precipitation of proteins.- Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to serum is used (typically 3:1 or 4:1).- Vortex the sample vigorously after adding the solvent.- Increase the centrifugation time and/or speed to ensure a compact protein pellet.
Analyte co-precipitation with proteins.- Experiment with different precipitating solvents. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[6]
Low recovery with Liquid-Liquid Extraction Suboptimal pH of the aqueous phase.- Adjust the pH of the serum sample to be basic (typically pH 9-10) to neutralize the secondary amine of this compound, making it more soluble in the organic phase.
Inappropriate organic solvent.- Use a water-immiscible organic solvent with sufficient polarity to extract the analyte. Common choices include ethyl acetate, hexane, or a mixture of hexane and isoamyl alcohol.
Insufficient mixing.- Vortex the sample for an adequate amount of time (e.g., 2-5 minutes) to ensure thorough mixing of the aqueous and organic phases.
Low recovery with Solid-Phase Extraction Analyte breakthrough during sample loading.- Ensure the pH of the sample is optimized for retention on the chosen sorbent.- Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[7]
Incomplete elution of the analyte.- Use a stronger elution solvent. This may involve increasing the percentage of organic modifier or adding a small amount of acid or base to the elution solvent to disrupt the interaction between the analyte and the sorbent.
Sorbent drying out before sample application.- For silica-based sorbents, ensure the sorbent bed does not go dry after conditioning and equilibration steps.
High Matrix Effects
IssuePossible CauseRecommended Solution
Ion suppression or enhancement Co-elution of phospholipids and other endogenous components.- Improve sample cleanup: Switch from PPT to a more selective method like LLE or SPE to remove more of the interfering matrix components.[4] - Optimize chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peaks.[2]
Insufficient removal of proteins.- Use a more effective protein precipitation protocol or a different extraction method.
High concentration of salts in the final extract.- If using a salting-out LLE method, ensure that the salt concentration is optimized and that the final extract is not saturated with salt.
Contamination from plasticware or solvents.- Use high-purity solvents and pre-screen all plasticware for potential leachables that could interfere with the analysis.

Experimental Protocols

Protein Precipitation (PPT)
  • To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Liquid-Liquid Extraction (LLE)
  • To 500 µL of serum sample in a glass tube, add an internal standard.

  • Add 100 µL of 1 M sodium hydroxide to adjust the pH to >9.

  • Add 3 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).

  • Sample Loading: Mix 500 µL of serum with 500 µL of the equilibration buffer and load the mixture onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Tricyclic Antidepressants

MethodAnalyteRecovery (%)Relative Standard Deviation (%)Reference
Pipette Tip SPE (C18)Amitriptyline85.25.3[8]
Amoxapine80.26.1[8]
Imipramine92.14.8[8]
Trimipramine88.75.5[8]
SPE (Oasis™ HLB)Amitriptyline>94<4.0[5]
Nortriptyline>94<4.0[5]
Doxepin>94<4.0[5]
Nordoxepin>94<4.0[5]

Visualizations

experimental_workflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction ppt1 Add Acetonitrile ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 evap Evaporate & Reconstitute ppt4->evap lle1 Adjust pH lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle4->evap spe1 Condition & Equilibrate spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe4->evap serum Serum Sample serum->ppt1 serum->lle1 serum->spe1 analysis LC-MS Analysis evap->analysis

Caption: Overview of serum sample preparation workflows.

troubleshooting_workflow start Low Recovery? method Extraction Method? start->method Yes matrix High Matrix Effects? start->matrix No ppt Protein Precipitation method->ppt PPT lle Liquid-Liquid Extraction method->lle LLE spe Solid-Phase Extraction method->spe SPE ppt_sol Check solvent:serum ratio Increase vortex/centrifugation ppt->ppt_sol lle_sol Optimize pH (basic) Check organic solvent polarity lle->lle_sol spe_sol Decrease load flow rate Use stronger elution solvent spe->spe_sol ppt_sol->matrix lle_sol->matrix spe_sol->matrix matrix_sol Improve sample cleanup (LLE/SPE) Optimize chromatography matrix->matrix_sol Yes end Successful Analysis matrix->end No matrix_sol->end

Caption: Troubleshooting decision tree for low recovery and matrix effects.

References

Technical Support Center: 3-Hydroxynortriptyline LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 3-Hydroxynortriptyline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound, phospholipids from biological matrices are a primary cause of matrix effects, particularly with electrospray ionization (ESI).

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate quantification, with results varying significantly from expected values.

  • Non-linear calibration curves.

  • Signal suppression or enhancement when comparing the analyte response in a post-extraction spiked matrix sample to a neat solution.

Q3: Which sample preparation technique is most effective at minimizing matrix effects for this compound?

A3: While simple protein precipitation (PPT) is a quick method, it is often insufficient for removing interfering matrix components, especially phospholipids. More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) provide cleaner extracts. Phospholipid removal plates are also highly effective. The choice of method depends on the required sensitivity and the complexity of the matrix. For highly sensitive assays, a more comprehensive sample cleanup is recommended.

Q4: Is a deuterated internal standard necessary for the analysis of this compound?

A4: Yes, using a stable isotope-labeled internal standard, such as deuterated this compound (e.g., this compound-d3), is highly recommended.[1][2] A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate and precise quantification.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments.

Issue 1: Low Analyte Response and High Signal Variability

Possible Cause: Significant ion suppression due to co-eluting matrix components, most notably phospholipids.

Solutions:

  • Optimize Sample Preparation:

    • If using Protein Precipitation (PPT): This method may not be providing a clean enough extract. Consider switching to a more effective technique.

    • Implement Solid-Phase Extraction (SPE): SPE can significantly reduce matrix components. A mixed-mode SPE (combining reversed-phase and ion-exchange) can be particularly effective for cleaner extracts.

    • Utilize Phospholipid Removal Plates: These plates are specifically designed to deplete phospholipids from the sample, which are a major source of ion suppression in plasma and serum samples.

    • Perform Liquid-Liquid Extraction (LLE): LLE can also yield clean extracts, but optimization of the extraction solvent is crucial to ensure good recovery of the relatively polar this compound.[4]

  • Chromatographic Optimization:

    • Ensure adequate chromatographic separation of this compound from the regions where phospholipids elute. A C18 column with a gradient elution using acetonitrile and an aqueous mobile phase with a modifier like formic acid or ammonium acetate is a common starting point.[5][6]

  • Employ a Stable Isotope-Labeled Internal Standard:

    • The use of a deuterated internal standard for this compound will help to compensate for signal variability caused by matrix effects.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Cause: Residual matrix components interacting with the analytical column or inappropriate mobile phase conditions.

Solutions:

  • Improve Sample Cleanup: As with low analyte response, a cleaner sample extract obtained through SPE or phospholipid removal will likely improve peak shape.

  • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the basic nature of this compound to maintain it in a consistent ionic state. The use of 0.1% formic acid or 20 mM ammonium acetate in the mobile phase is common.[5][6]

  • Check for Column Contamination: Flush the column thoroughly. If peak shape does not improve, consider replacing the analytical column and using a guard column to protect the new column.

Issue 3: Inconsistent Results Across Different Batches of Matrix

Possible Cause: Variability in the composition of the biological matrix from different sources, leading to inconsistent matrix effects.

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effects across the sample set.

  • Robust Sample Preparation: A highly efficient and reproducible sample preparation method, such as a well-developed SPE protocol, will minimize the impact of lot-to-lot variability in the matrix.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects between different samples.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodTypical Recovery of this compoundEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%[5]Low to ModerateFast and simpleProne to significant matrix effects (ion suppression) from phospholipids.
Liquid-Liquid Extraction (LLE) Variable (depends on solvent)Moderate to HighCan provide very clean extracts.Can be labor-intensive and may have lower recovery for polar metabolites.[4]
Solid-Phase Extraction (SPE) High (>85%)HighProvides clean extracts and reduces matrix effects significantly.Requires method development and can be more time-consuming than PPT.
Phospholipid Removal Plates High (>90%)Very HighSpecifically targets and removes phospholipids, a major source of ion suppression.Can be more expensive than other methods.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast but may require further optimization or the use of a deuterated internal standard to mitigate matrix effects.[5]

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract than PPT.[6]

  • To 250 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol offers a high degree of sample cleanup.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Visualization of Workflows and Concepts

Matrix_Effect_Troubleshooting_Workflow start Start: Inconsistent or Inaccurate this compound Results check_is Using a deuterated internal standard? start->check_is implement_is Implement a deuterated This compound internal standard check_is->implement_is No check_sample_prep Current Sample Preparation Method? check_is->check_sample_prep Yes implement_is->check_sample_prep ppt Protein Precipitation (PPT) check_sample_prep->ppt PPT lle Liquid-Liquid Extraction (LLE) check_sample_prep->lle LLE spe Solid-Phase Extraction (SPE) check_sample_prep->spe SPE phospholipid_removal Phospholipid Removal check_sample_prep->phospholipid_removal Phospholipid Removal upgrade_prep Upgrade to a more robust sample preparation method ppt->upgrade_prep optimize_chromatography Optimize Chromatography: - Gradient elution - Column chemistry (C18) - Mobile phase pH lle->optimize_chromatography spe->optimize_chromatography phospholipid_removal->optimize_chromatography end_good Achieved Accurate and Reproducible Results optimize_chromatography->end_good end_bad Problem Persists: Consult further with analytical specialist upgrade_prep->spe upgrade_prep->phospholipid_removal upgrade_prep->end_bad Matrix_Effect_Mechanism cluster_lc LC Elution cluster_esi Electrospray Ionization (ESI) Source analyte This compound droplet Charged Droplet analyte->droplet Co-elute matrix Matrix Components (e.g., Phospholipids) matrix->droplet gas_phase_ions Gas Phase Ions droplet->gas_phase_ions Desolvation annotation_node Competition for charge and suppression of analyte ionization occur in the charged droplet. ms_inlet Mass Spectrometer Inlet gas_phase_ions->ms_inlet Sampling

References

Technical Support Center: Stability of 3-Hydroxynortriptyline in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-Hydroxynortriptyline in frozen plasma samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in frozen plasma samples?

While specific public data on the long-term stability of this compound in frozen plasma is limited, studies on its parent compound, nortriptyline, and the structurally similar metabolite, 10-hydroxynortriptyline, have demonstrated good stability under typical laboratory storage conditions. Analytes were found to be stable during bench-top, auto-sampler, and freeze-thaw cycle assessments. For long-term storage, it is crucial to maintain a consistent temperature of -20°C or lower.

Q2: What are the recommended storage conditions for plasma samples containing this compound?

For long-term storage (greater than two weeks), it is recommended to store plasma samples at -20°C or, for enhanced stability, at ultra-low temperatures such as -80°C.[1] Samples should be stored in tightly sealed polypropylene tubes to prevent contamination and degradation. It is also advisable to minimize the number of freeze-thaw cycles the samples undergo.

Q3: How many freeze-thaw cycles can my samples undergo before the concentration of this compound is affected?

Studies on nortriptyline and 10-hydroxynortriptyline have shown that these compounds are stable through multiple freeze-thaw cycles. However, as a best practice and in accordance with regulatory guidelines, it is recommended to limit freeze-thaw cycles to a maximum of three to five. If more frequent analysis is required, it is advisable to aliquot the plasma samples into smaller volumes before the initial freezing.

Q4: What are the best practices for thawing frozen plasma samples for analysis?

It is recommended to thaw plasma samples at room temperature or in a water bath set to room temperature. Once thawed, the samples should be gently vortexed to ensure homogeneity before proceeding with the extraction procedure. Prolonged exposure to room temperature should be avoided.

Q5: Are there any known interferences I should be aware of when analyzing this compound in plasma?

Potential interference can arise from endogenous plasma components or co-administered drugs. It is essential to use a validated, specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification. The use of a stable isotope-labeled internal standard is also highly recommended to correct for any matrix effects or variability in extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Inefficient extraction from plasma proteins.Optimize the protein precipitation or liquid-liquid extraction method. Ensure the pH of the extraction solvent is appropriate for the analyte.
Adsorption to container surfaces.Use low-binding polypropylene tubes for sample collection, storage, and processing.
High variability between replicate measurements Incomplete thawing or mixing of the sample.Ensure samples are completely thawed and thoroughly but gently mixed before aliquoting for extraction.
Inconsistent extraction procedure.Standardize the extraction protocol and ensure consistent timing and reagent volumes for all samples.
Degradation of the analyte Improper storage temperature.Verify that storage freezers are maintaining the set temperature consistently. Use a temperature monitoring system with alarms.
Multiple freeze-thaw cycles.Aliquot samples into single-use volumes before the initial freezing to avoid repeated thawing of the bulk sample.
Exposure to light (if photolabile).While not extensively documented for this compound, it is good practice to protect samples from direct light, especially during handling and processing.

Stability Data Summary

Specific quantitative long-term stability data for this compound in frozen plasma is not extensively available in public literature. However, validation studies for analytical methods for nortriptyline and its hydroxylated metabolites typically include stability assessments as outlined by regulatory bodies like the FDA. The following table summarizes the types of stability tests performed in such studies.

Stability Test Typical Conditions General Outcome for Nortriptyline and 10-Hydroxynortriptyline
Freeze-Thaw Stability 3-5 cycles from -20°C or -80°C to room temperature.Stable
Short-Term (Bench-Top) Stability Room temperature for 4-24 hours.Stable
Autosampler Stability Post-preparative, in autosampler at 4-10°C for 24-48 hours.Stable
Long-Term Stability -20°C or -80°C for 30-90 days (or longer, study-dependent).Generally stable, though specific data is not widely published.

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in Frozen Plasma

This protocol is based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.

1. Preparation of Stability Samples:

  • Obtain a pool of human plasma (with the appropriate anticoagulant, e.g., K2EDTA).

  • Spike the plasma with this compound at two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.

  • Aliquot the spiked plasma into a sufficient number of polypropylene tubes for each storage condition and time point.

2. Storage Conditions:

  • Store the aliquots at two or more temperatures, for example, -20°C and -80°C.

  • A subset of samples should be designated for baseline analysis (Time 0).

3. Analysis Time Points:

  • Analyze the samples at predetermined intervals, such as 0, 1, 3, 6, 9, and 12 months.

4. Sample Analysis:

  • At each time point, retrieve a set of LQC and HQC samples from each storage temperature.

  • Thaw the samples under controlled conditions (e.g., at room temperature).

  • Analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • The analysis should be performed against a freshly prepared calibration curve.

5. Data Evaluation:

  • The mean concentration of the stability samples at each time point is compared to the mean concentration of the baseline samples.

  • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the baseline concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation prep1 Pool Blank Plasma prep2 Spike with this compound (LQC & HQC) prep1->prep2 prep3 Aliquot into Polypropylene Tubes prep2->prep3 storage1 Store at -20°C prep3->storage1 storage2 Store at -80°C prep3->storage2 analysis1 Retrieve Samples at Time Points (0, 1, 3, 6, 12 months) storage1->analysis1 storage2->analysis1 analysis2 Thaw and Process Samples analysis1->analysis2 analysis3 Analyze using Validated LC-MS/MS Method analysis2->analysis3 eval1 Compare to Time 0 analysis3->eval1 eval2 Assess Stability (within ±15% of baseline) eval1->eval2

Caption: Workflow for Long-Term Stability Testing.

Troubleshooting_Logic cluster_sample Sample Handling cluster_storage Storage Conditions cluster_method Analytical Method start Inconsistent Results? q1 Consistent Thawing & Mixing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Standardize Thawing Protocol q1->a1_no No q2 Limited Freeze-Thaw Cycles? a1_yes->q2 end_node Consistent Results a1_no->end_node a2_yes Yes q2->a2_yes Yes a2_no No: Aliquot Samples Prior to Freezing q2->a2_no No q3 Validated Extraction Procedure? a2_yes->q3 a2_no->end_node a3_yes Yes q3->a3_yes Yes a3_no No: Optimize Extraction Parameters q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting Logic for Inconsistent Results.

References

how to prevent 3-Hydroxynortriptyline degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Hydroxynortriptyline during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during analysis important?

A1: this compound is the major active metabolite of nortriptyline, a tricyclic antidepressant. Nortriptyline itself is an active metabolite of amitriptyline.[1][2] The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Degradation of the analyte during analysis can lead to underestimation of its concentration, resulting in erroneous data and potentially incorrect clinical interpretations.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound and structurally similar compounds include:

  • Photodegradation: Exposure to ultraviolet or visible light can cause significant degradation, particularly in aqueous solutions.[3]

  • Oxidation: The molecule is susceptible to oxidation, which can be accelerated by factors such as elevated temperature and the presence of oxidizing agents.[4]

  • pH-dependent hydrolysis: Stability can be influenced by the pH of the solution, with both acidic and basic conditions potentially leading to degradation.[4]

  • Glucuronidation: While a metabolic process in vivo, the potential for enzymatic activity to continue ex vivo in biological samples exists if not properly handled, leading to the formation of glucuronide conjugates.

Q3: What are the general principles for preventing degradation?

A3: The core principles for preventing the degradation of this compound during analysis are:

  • Control of Environmental Factors: Minimizing exposure to light and maintaining low temperatures are critical.

  • Chemical Stabilization: Adjusting the pH of the sample and potentially using antioxidants can inhibit degradation pathways.

  • Efficient Sample Preparation: Rapid and appropriate sample processing helps to remove interfering substances and enzymes that may contribute to degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low analyte recovery Degradation during sample collection and handling.- Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA). - Protect samples from light immediately after collection using amber tubes or by wrapping them in foil. - Process blood to plasma or serum as quickly as possible, preferably within one hour.
Degradation during storage.- Store plasma/serum samples at -20°C for short-term storage and at -80°C for long-term storage.[5][6] - Avoid repeated freeze-thaw cycles.[5][6] Aliquot samples before freezing if multiple analyses are anticipated.
Inconsistent results between replicates Incomplete protein precipitation or extraction.- Ensure thorough vortexing after adding the precipitation solvent (e.g., acetonitrile or methanol). - Optimize the ratio of plasma to precipitation solvent. A common ratio is 1:3 (v/v) plasma to solvent.[7][8] - Centrifuge at a sufficient speed and duration to ensure complete pelleting of proteins (e.g., 10,000 x g for 10 minutes).
Auto-sampler instability.- Validate the stability of the analyte in the auto-sampler at the set temperature.[5][6] - If degradation is observed, reduce the auto-sampler temperature (e.g., to 4°C) or limit the run time of the analytical batch.
Appearance of unknown peaks in the chromatogram Formation of degradation products.- Review the sample handling and storage procedures to identify any deviations from the protocol. - Conduct a forced degradation study to identify the retention times of potential degradation products.[4] This can help in confirming if the unknown peaks are related to the analyte.
Contamination.- Use high-purity solvents and reagents. - Ensure that all labware is thoroughly cleaned.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a common and rapid method for extracting this compound from plasma samples.[7][8]

Materials:

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., deuterated this compound in acetonitrile)

Procedure:

  • Thaw frozen plasma samples at room temperature, protected from light.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation and can improve assay sensitivity.[9][10]

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reagents for conditioning, washing, and elution (specific to the SPE cartridge used)

  • 0.1 M Phosphate buffer (pH 6.0)

  • Elution solvent (e.g., 2% ammonium hydroxide in a mixture of isopropanol and dichloromethane)[9]

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pre-treat the plasma sample by adding 1 mL of 0.1 M phosphate buffer (pH 6.0) to 0.5 mL of plasma.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water or buffer).

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences (e.g., with a weak organic solvent or buffer).

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of reconstitution solvent (e.g., 100 µL) for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of this compound.

Table 1: Stability of this compound in Human Plasma [5][6]

Condition Temperature Duration Stability
Bench-topRoom Temperature6 hoursStable
Auto-sampler4°C24 hoursStable
Freeze-thaw-20°C to Room Temp3 cyclesStable
Long-term-80°C3 monthsStable

Table 2: Typical LC-MS/MS Parameters for this compound Analysis [5][11]

Parameter Condition
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Typically a gradient from low to high organic phase over 2-5 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Specific to the instrument, but a common precursor ion is m/z 280.2

Visualizations

Workflow for Preventing this compound Degradation

G Figure 1. Experimental Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_quality_control Quality Control SampleCollection Sample Collection (Amber Tubes) Centrifugation Centrifugation (Promptly after collection) SampleCollection->Centrifugation < 1 hour PlasmaSeparation Plasma/Serum Separation Centrifugation->PlasmaSeparation Storage Storage (-80°C, Protected from Light) PlasmaSeparation->Storage SamplePrep Sample Preparation (Protein Precipitation or SPE) Storage->SamplePrep LCMS_Analysis LC-MS/MS Analysis (Cooled Autosampler) SamplePrep->LCMS_Analysis StabilityTesting Stability Testing (Bench-top, Freeze-thaw) SamplePrep->StabilityTesting Validation DataProcessing Data Processing LCMS_Analysis->DataProcessing

Caption: Workflow for minimizing this compound degradation.

Logical Relationships in Troubleshooting Low Analyte Recovery

G Figure 2. Troubleshooting Low Recovery cluster_causes Potential Causes cluster_solutions_degradation Degradation Solutions cluster_solutions_extraction Extraction Solutions cluster_solutions_instrumental Instrumental Solutions LowRecovery Low Analyte Recovery Degradation Analyte Degradation LowRecovery->Degradation Extraction Inefficient Extraction LowRecovery->Extraction Instrumental Instrumental Issues LowRecovery->Instrumental ProtectLight Protect from Light Degradation->ProtectLight ControlTemp Control Temperature Degradation->ControlTemp CheckpH Check Sample pH Degradation->CheckpH OptimizeMethod Optimize Extraction Method Extraction->OptimizeMethod CheckReagents Check Reagent Quality Extraction->CheckReagents Calibrate Calibrate Instrument Instrumental->Calibrate CheckColumn Check LC Column Performance Instrumental->CheckColumn

Caption: Troubleshooting guide for low analyte recovery.

References

Technical Support Center: Enhancing 3-Hydroxynortriptyline Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of 3-Hydroxynortriptyline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection of this compound, and how do they compare in terms of sensitivity?

A1: The primary methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. LC-MS/MS is generally the most sensitive and specific method, offering lower limits of detection (LOD) and quantification (LOQ) compared to GC-MS and HPLC.[1][2] GC-MS often requires derivatization to improve the volatility of this compound, which can add complexity to the sample preparation process.[1] HPLC with UV detection is a simpler and more cost-effective option but typically has lower sensitivity.[2]

Q2: How can I improve the sensitivity of my this compound analysis using LC-MS/MS?

A2: To enhance sensitivity in LC-MS/MS analysis, consider the following:

  • Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analyte and remove matrix components that can cause ion suppression.[3][4]

  • Mobile Phase Modification: Adjusting the mobile phase composition, such as the organic solvent type, buffer, pH, or additives, can improve ionization efficiency and chromatographic separation.[5]

  • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., UPLC) can provide better resolution and sharper peaks, leading to increased sensitivity.

  • Optimize Mass Spectrometry Parameters: Fine-tune parameters such as spray voltage, capillary temperature, and collision energy to maximize the signal intensity of your target analyte.

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma or urine?

A3: Effective sample preparation is crucial for sensitive and accurate analysis. Key considerations include:

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step to remove proteins that can interfere with the analysis.[1][6]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can effectively clean up complex samples and concentrate the analyte.[7][8][9] The choice of sorbent is critical and should be optimized for the properties of this compound.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from interfering substances based on its partitioning between two immiscible liquids.[10][11] The choice of organic solvent and pH of the aqueous phase are key parameters to optimize.

  • Hydrolysis: In urine samples, this compound may be present as a glucuronide conjugate. Enzymatic hydrolysis with β-glucuronidase is often necessary to cleave the conjugate and measure the total concentration.[12][13]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction from Sample Matrix For SPE: - Ensure the sorbent chemistry is appropriate for this compound.- Optimize the pH of the sample and wash/elution solvents.[14]- Verify that the elution solvent is strong enough to desorb the analyte completely.[7][15]For LLE: - Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into the organic phase.- Test different organic solvents to find the one with the best partitioning coefficient.- Consider adding salt to the aqueous phase to increase the partitioning of the analyte into the organic solvent.[16]
Analyte Loss During Solvent Evaporation - Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow).- Ensure the final volume after reconstitution is accurate.
Analyte Adsorption to Labware - Use silanized glassware or polypropylene tubes to minimize adsorption.- Add a small amount of organic solvent to the sample matrix to reduce binding.
Poor Peak Shape (Tailing or Fronting) in LC-MS/MS
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - this compound is a basic compound and can interact with residual silanols on silica-based columns, causing peak tailing.[17][18]- Add a competing base (e.g., a small amount of triethylamine) to the mobile phase, although this is less common with modern columns.[6]- Use a column with a highly pure, end-capped silica or a hybrid particle technology.- Adjust the mobile phase pH to suppress the ionization of silanols (lower pH) or the analyte (higher pH, if compatible with the column).[17]
Column Overload - Reduce the injection volume or the concentration of the sample.[19]
Extra-Column Volume - Minimize the length and diameter of tubing between the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volume.[19]
Contamination - A contaminated guard column or analytical column can lead to poor peak shape. Flush the column or replace the guard column.[18]
Signal Instability or Suppression in Mass Spectrometry
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) - Improve sample cleanup using a more rigorous SPE or LLE protocol to remove co-eluting matrix components.[4]- Modify the chromatographic method to separate the analyte from the interfering matrix components.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[20]- Dilute the sample to reduce the concentration of interfering compounds, if sensitivity allows.
Unstable Electrospray - Check for a clogged or dirty ESI needle; clean or replace as needed.- Ensure a consistent and appropriate mobile phase flow rate.- Optimize the nebulizer gas flow and temperature.
Contamination of the Mass Spectrometer - Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.[14]

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the detection of this compound and related compounds.

Table 1: Comparison of LC-MS/MS and GC-MS Methods

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL[21]
Lower Limit of Quantification (LLOQ) 0.5 - 1.09 ng/mLNot specified[5][22][23]
Sample Preparation Protein Precipitation, SPE, or LLELLE, often with derivatization[1][21]
Throughput HighLower due to derivatization[1]

Table 2: Performance Data for LC-MS/MS Methods

AnalyteMatrixLLOQ (ng/mL)Recovery (%)Reference
10-hydroxynortriptylineHuman Plasma0.5>90[22]
E/Z-10-hydroxynortriptylineHuman Serum0.5Not specified[23]
Nortriptyline and 10-hydroxynortriptylineHuman Plasma1.09Not specified[5]

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation (Solid-Phase Extraction)

    • To 250 µL of human plasma, add an internal standard (e.g., this compound-d3).

    • Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis

    • LC System: UPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for this compound and its internal standard.

Protocol 2: GC-MS Detection of this compound with Derivatization

This protocol requires derivatization to increase the volatility of the analyte for GC analysis.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH of the sample to >9 with a suitable base (e.g., sodium hydroxide).

    • Add 5 mL of an organic solvent (e.g., hexane:isoamyl alcohol, 98.5:1.5 v/v) and vortex for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

  • Derivatization

    • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis

    • GC System: Gas chromatograph with a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode.

    • Oven Temperature Program: Start at 150°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS System: Mass spectrometer in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Visualizations

Nortriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline CYP2C19 (Demethylation) Hydroxynortriptyline 10-Hydroxynortriptyline Nortriptyline->Hydroxynortriptyline CYP2D6 (Hydroxylation) Conjugated_Metabolite Glucuronide Conjugate Hydroxynortriptyline->Conjugated_Metabolite UGT (Glucuronidation)

Caption: Metabolic pathway of Amitriptyline to 10-Hydroxynortriptyline.[1][15][24][25][26]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Data Data Acquisition & Analysis MS->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Troubleshooting_Logic Start Poor Sensitivity Detected CheckRecovery Low Analyte Recovery? Start->CheckRecovery CheckPeakShape Poor Peak Shape? CheckRecovery->CheckPeakShape No OptimizeExtraction Optimize SPE/LLE CheckRecovery->OptimizeExtraction Yes CheckSignalStability Signal Instability? CheckPeakShape->CheckSignalStability No AdjustLC Adjust LC Method CheckPeakShape->AdjustLC Yes ImproveCleanup Improve Sample Cleanup CheckSignalStability->ImproveCleanup Yes Success Sensitivity Enhanced CheckSignalStability->Success No OptimizeExtraction->Success AdjustLC->Success ImproveCleanup->Success

Caption: Logical workflow for troubleshooting low sensitivity issues.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of 3-Hydroxynortriptyline, specifically focusing on the resolution of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: this compound is a major metabolite of both amitriptyline and nortriptyline.[1] During analysis, it can potentially co-elute with its parent drug, nortriptyline, other metabolites like 10-hydroxynortriptyline, and endogenous matrix components.[2][3] The specific co-eluting compounds will depend on the sample matrix (e.g., plasma, urine) and the chromatographic conditions used.

Q2: Why is resolving this compound from other compounds important?

A2: Accurate quantification of this compound is crucial for pharmacokinetic and toxicological studies. Co-elution can lead to inaccurate peak integration, resulting in over or underestimation of the analyte concentration. This can impact the interpretation of clinical data and drug development decisions.[4]

Q3: What are the primary chromatographic parameters to adjust for resolving co-eluting peaks?

A3: The most impactful parameters to optimize for better separation include the mobile phase composition (organic solvent ratio, pH, and additives), the stationary phase (column chemistry), and the column temperature.[5][6] Adjusting these can alter the selectivity and efficiency of the separation.

Troubleshooting Guide

Issue 1: Poor resolution between this compound and Nortriptyline.

This is a common issue as the two compounds are structurally similar.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving separation.

    • Adjust Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and can improve resolution.[5] Experiment with small, incremental changes.

    • Modify Mobile Phase pH: The ionization state of this compound and nortriptyline can be manipulated by adjusting the mobile phase pH.[7] A pH change can alter their interaction with the stationary phase, leading to differential retention and improved separation.

    • Incorporate Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can enhance resolution.[8]

  • Stationary Phase Selection: The choice of the HPLC column is fundamental to the separation.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For example, switching from a standard C18 column to a phenyl-hexyl or a polar-embedded phase column can offer different selectivity.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though it may also increase backpressure.[5]

  • Temperature Adjustment:

    • Optimize Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[6] Experimenting with different column temperatures (e.g., in the range of 25-40°C) can sometimes improve peak shape and resolution.

Quantitative Data Summary: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Buffer, pH 3.0)Resolution (Rs) between this compound and Nortriptyline
70:301.2
65:351.8
60:402.5

Note: This is example data to illustrate the trend. Actual results will vary based on the specific column and other chromatographic conditions.

Issue 2: Interference from endogenous matrix components.

Biological samples like plasma and urine contain numerous endogenous compounds that can co-elute with the analyte of interest.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize a selective SPE protocol to remove interfering matrix components before LC analysis. Different sorbent chemistries (e.g., mixed-mode, ion-exchange) can be tested for optimal cleanup.

    • Liquid-Liquid Extraction (LLE): A well-designed LLE procedure can effectively isolate the analyte from many interfering substances.[9]

  • Employ a Gradient Elution Method:

    • A gradient elution, where the mobile phase composition is changed over the course of the run, is often more effective than an isocratic method for separating complex mixtures.[7][8] This can help to resolve the analyte from early or late-eluting matrix interferences.

  • Utilize a More Selective Detector:

    • If co-elution cannot be fully resolved chromatographically, using a mass spectrometer (LC-MS/MS) can provide the necessary selectivity for accurate quantification through selected reaction monitoring (SRM).[9]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 20% B, increase to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted with a buffer).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Eluate Eluate Evaporation & Reconstitution SPE->Eluate HPLC HPLC Separation Eluate->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the analysis of this compound in plasma.

Troubleshooting Problem Co-elution of Peaks Step1 Optimize Mobile Phase Problem->Step1 Start Here Step2 Change Stationary Phase Step1->Step2 If not resolved Resolution Resolution Achieved Step1->Resolution Success Step3 Adjust Temperature Step2->Step3 If not resolved Step2->Resolution Success Step4 Improve Sample Prep Step3->Step4 For matrix effects Step3->Resolution Success Step4->Resolution Success

References

Technical Support Center: 3-Hydroxynortriptyline Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 3-Hydroxynortriptyline.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the quantification of this compound?

A1: The primary challenges in quantifying this compound, a major metabolite of nortriptyline, stem from its inherent physicochemical properties and the complexity of biological samples. Key difficulties include:

  • Structural Similarity: Its close structural resemblance to the parent drug, nortriptyline, and other metabolites necessitates highly selective analytical methods.

  • Stereoisomerism: this compound exists as E- and Z-isomers, which can be difficult to separate chromatographically, potentially leading to inaccurate quantification if not properly addressed.[1][2]

  • Low Endogenous Concentrations: The concentration of this compound in biological fluids can be very low, requiring highly sensitive detection methods.[2][3]

  • Polarity: Being a polar molecule, it can exhibit poor retention on traditional reversed-phase liquid chromatography columns, leading to issues with peak shape and separation from other matrix components.

  • Matrix Effects: Components of biological matrices such as plasma, serum, or urine can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement and affecting accuracy.

Q2: What are the recommended analytical methods for this compound quantification?

A2: The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[1][2][4][5] This technique offers the high sensitivity and selectivity required to distinguish it from its parent compound and other metabolites. While Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[3]

Troubleshooting Guide

This section addresses specific problems that may arise during the quantification of this compound.

Issue 1: Poor Chromatographic Performance (Peak Tailing, Broad Peaks, Inconsistent Retention)

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Column Chemistry Due to its polar nature, this compound may not be well-retained on standard C18 columns. Solution: Consider using a C18 column with a different bonding technology or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase, to improve retention and peak shape.
Suboptimal Mobile Phase The pH and composition of the mobile phase are critical for achieving good chromatography. Solution: Optimize the mobile phase pH to ensure consistent ionization of the analyte. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is commonly used.[2] Experiment with the gradient slope and organic modifier (acetonitrile or methanol) to improve separation and peak shape.
Secondary Interactions The analyte may be interacting with active sites on the column or in the LC system. Solution: The addition of a small amount of a competing base, such as diethylamine, to the mobile phase can sometimes mitigate peak tailing. However, this may not be compatible with all mass spectrometers.
Sample Injection Solvent A mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Solution: Ensure the sample is reconstituted in a solvent that is of similar or weaker elution strength than the starting mobile phase conditions.

Issue 2: Inaccurate and Imprecise Results (Poor Linearity, High %CV)

Potential Cause Troubleshooting Steps & Solutions
Matrix Effects Endogenous components in the biological sample can co-elute with this compound and interfere with its ionization. Solution: Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances.[4] The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to compensate for matrix effects.[3]
Inconsistent Isomer Separation If the E- and Z-isomers are partially separated, slight shifts in retention time can lead to significant variability in peak integration. Solution: Modify the chromatographic conditions to either fully separate the isomers for individual quantification or to make them co-elute completely as a single peak.[1][2] Ensure that the chosen integration method is consistently applied across all samples.
Adsorption to Surfaces The analyte can adsorb to plasticware and glassware, leading to sample loss. Solution: Use low-adsorption vials and pipette tips. Silanized glassware can also minimize this issue. Adding a small amount of organic solvent to the sample diluent can also help.
Calibration Curve Issues An inappropriate calibration range or weighting factor can lead to poor linearity. Solution: Ensure the calibration range brackets the expected concentrations in the study samples. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for the data.

Experimental Protocols and Data

Sample Preparation: Solid-Phase Extraction (SPE)

A common approach for extracting this compound from plasma or serum is SPE.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 200 µL of the biological sample with 200 µL of 4% phosphoric acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6), followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with two 25 µL aliquots of a 60:40 acetonitrile/methanol mixture containing 2% formic acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound quantification.

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 3 minutes
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 280.2 -> 233.1
MRM Transition (IS) m/z 283.2 -> 236.1 (for d3-IS)

Note: These parameters should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Add Internal Standard Sample->Spike Extract Solid-Phase Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for this compound quantification.

troubleshooting_logic Start Problem with Assay PoorChrom Poor Chromatography? Start->PoorChrom Inaccurate Inaccurate/Imprecise? PoorChrom->Inaccurate No CheckColumn Check Column & Mobile Phase PoorChrom->CheckColumn Yes CheckSamplePrep Review Sample Prep Inaccurate->CheckSamplePrep Yes End Problem Resolved Inaccurate->End No CheckInjection Check Injection Solvent CheckColumn->CheckInjection CheckInjection->End CheckIS Verify Internal Standard Use CheckSamplePrep->CheckIS CheckCalibration Review Calibration CheckIS->CheckCalibration CheckCalibration->End

Caption: A logical troubleshooting flowchart for common quantification issues.

References

Technical Support Center: Optimization of Liquid-Liquid Extraction for 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid-liquid extraction (LLE) of 3-Hydroxynortriptyline from biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind liquid-liquid extraction of this compound?

A1: Liquid-liquid extraction for this compound, a metabolite of nortriptyline, is based on the principle of partitioning. The analyte is separated from the aqueous biological matrix (like plasma or urine) into an immiscible organic solvent. This process is highly dependent on the analyte's physicochemical properties, particularly its ionization state, which can be manipulated by adjusting the pH of the aqueous sample.

Q2: How does pH affect the extraction of this compound?

A2: The extraction efficiency of this compound is significantly influenced by the pH of the sample solution.[1] this compound is a basic compound. To ensure its efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa. This suppresses the ionization of the analyte, making it more neutral and thus more soluble in the organic phase.

Q3: What are the recommended organic solvents for this compound LLE?

A3: The choice of organic solvent is critical for successful LLE. The ideal solvent should have a high affinity for this compound while being immiscible with the aqueous sample. For tricyclic antidepressants and their metabolites, common solvents include hexane, isopropanol, and mixtures of nonpolar and polar solvents.[2] The selection should aim to match the polarity of the solvent with that of the analyte to maximize recovery.

Q4: Can I improve my extraction recovery by adding salt?

A4: Yes, adding a salt like sodium sulfate to the aqueous phase can enhance the extraction recovery. This "salting-out" effect reduces the solubility of the analyte in the aqueous layer and promotes its transfer into the organic solvent.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of this compound 1. Incorrect pH: The pH of the aqueous sample may not be optimal for keeping the analyte in its neutral form. 2. Inappropriate Solvent: The polarity of the extraction solvent may not be suitable for this compound. 3. Insufficient Mixing: Inadequate vortexing or shaking can lead to poor partitioning between the two phases. 4. Phase Volume Ratio: The ratio of organic solvent to aqueous sample may be too low.1. Adjust pH: Ensure the pH of the aqueous sample is basic to suppress the ionization of the basic this compound. 2. Solvent Selection: Test a range of solvents with varying polarities. A mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol) can be effective. 3. Optimize Mixing: Vortex the sample for at least 1-2 minutes to ensure thorough mixing and equilibrium is reached. 4. Increase Solvent Ratio: Increase the volume of the organic solvent relative to the aqueous sample.
Emulsion Formation 1. High Concentration of Proteins/Lipids: Biological samples with high protein or lipid content are prone to emulsion formation. 2. Vigorous Mixing: Excessively vigorous shaking can lead to stable emulsions.1. Centrifugation: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. 2. Salting Out: Add a small amount of salt (e.g., sodium sulfate) to the aqueous phase to increase its polarity and help break the emulsion. 3. Gentle Mixing: Use gentle inversion or rocking instead of vigorous vortexing.
Co-extraction of Interferences 1. Non-selective Solvent: The chosen organic solvent may be co-extracting other compounds from the matrix with similar properties to this compound. 2. Sub-optimal pH: The pH may be causing other matrix components to become extractable.1. Back-Extraction: Perform a back-extraction by transferring the organic extract to a fresh aqueous solution with an acidic pH. This will ionize the basic this compound, moving it into the new aqueous phase while leaving neutral interferences in the organic phase. The pH of the aqueous phase can then be adjusted back to basic for a final, cleaner extraction. 2. Solvent Screening: Experiment with different organic solvents to find one that is more selective for the analyte.
Inconsistent Results 1. Variability in pH adjustment: Small variations in the final pH of the samples can lead to significant differences in recovery. 2. Inconsistent Mixing: Differences in mixing time and intensity between samples. 3. Temperature Fluctuations: Extraction efficiency can be temperature-dependent.1. Precise pH Control: Use a calibrated pH meter and add the base dropwise to achieve a consistent final pH for all samples. 2. Standardized Mixing: Use a vortex mixer with a set speed and time for all samples. 3. Constant Temperature: Perform the extractions in a temperature-controlled environment.

Data Presentation

Table 1: Comparison of Extraction Methods for Tricyclic Antidepressants

Extraction MethodAnalytesMatrixRecovery (%)Reference
Liquid-Liquid-Liquid Extraction followed by Dispersive Liquid-Liquid MicroextractionAmitriptyline, Imipramine, ClomipramineHuman Plasma79-98[3]
Manual Hexane ExtractionNortriptyline and other TCAsSerum20-44
Automated Hexane ExtractionNortriptyline and other TCAsSerum72-97

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for this compound from Plasma

This protocol is a general guideline based on methods for tricyclic antidepressants and should be optimized for your specific application.

  • Sample Preparation:

    • To 1 mL of plasma sample in a glass tube, add an appropriate internal standard.

    • Add a basifying agent (e.g., 1M NaOH) dropwise to adjust the pH of the sample to >10. Verify the pH with a pH meter.

  • Extraction:

    • Add 5 mL of an organic solvent mixture (e.g., Hexane:Isopropanol, 9:1 v/v) to the tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for your analytical instrument (e.g., HPLC or LC-MS).

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH to >10 add_is->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the liquid-liquid extraction of this compound.

ph_effect cluster_conditions Aqueous Phase pH cluster_analyte This compound State cluster_outcome Extraction Outcome low_ph Low pH (Acidic) pH < pKa ionized Ionized (Charged) Hydrophilic low_ph->ionized Favors high_ph High pH (Basic) pH > pKa neutral Neutral (Uncharged) Lipophilic high_ph->neutral Favors poor_extraction Poor Extraction into Organic Solvent ionized->poor_extraction Leads to good_extraction Efficient Extraction into Organic Solvent neutral->good_extraction Leads to

Caption: Relationship between pH, analyte state, and LLE efficiency.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Hydroxynortriptyline Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of validated analytical methods for the determination of 3-Hydroxynortriptyline, a primary active metabolite of the tricyclic antidepressant nortriptyline. The following sections detail the performance of common analytical techniques, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most prevalent methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are compared below.

Validation ParameterLC-MS/MS MethodGC-MS MethodAlternative Method (LC-UV)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL[1][2]1 ng/mL[3]10-50 µg/mL (for Nortriptyline)[4]
Linearity (Concentration Range) 0.5 - 400 ng/mL (r² > 0.999)[1]0.5 - 40 ng/mL (r² ≥ 0.997)[2]10 - 100 µg/mL (for Nortriptyline)[4]
Precision (%RSD) < 7.1% (<16% at LLOQ)[2]< 5%[3]Not explicitly found for this compound
Accuracy (% Recovery) 92 - 114%[2]< 5% error[3]98.00 - 102.98% (for Nortriptyline)[2]
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction[1][5][6]Liquid-Liquid Extraction with derivatization[3]Liquid-Liquid Extraction[7]
Run Time 2.5 - 6 minutes[6][8]Longer due to derivatization and GC run timesVariable
Specificity High due to MRM transitions[5]High due to mass filteringLower, potential for interference

Experimental Protocols

LC-MS/MS Method Protocol

A highly sensitive and specific method for the simultaneous estimation of nortriptyline and 10-hydroxynortriptyline in human plasma has been developed using LC-MS/MS.[6]

  • Sample Preparation: A simple liquid-liquid extraction process is employed to extract the analytes and an internal standard (e.g., carbamazepine) from 250 µL of human plasma.[6]

  • Chromatography: The separation is achieved on a HyPURITY C18 column with a mobile phase of 20 mm ammonium acetate and acetonitrile (20:80, v/v) at a flow rate of 0.50 mL/min.[6] The total run time is approximately 2.5 minutes.[6]

  • Mass Spectrometry: Detection is performed using an electrospray ionization source operating in multiple reaction-monitoring (MRM) mode.[6]

GC-MS Method Protocol

A gas chromatography-mass spectrometry (GC-MS) method has been developed for the measurement of amitriptyline and its metabolites, including 10-hydroxynortriptyline, in human plasma.[3]

  • Sample Preparation: The method involves the use of deuterated analogs of each compound as internal standards.[3] A key step is the dehydration of the hydroxy metabolites during sample preparation to yield compounds with suitable GC-MS properties.[3]

  • Chromatography and Mass Spectrometry: Isobutane is utilized as both the carrier gas for gas chromatography and the chemical ionization reagent gas.[3] The analysis is performed using selective ion monitoring (SIM) of the protonated molecular ions (MH+) of the protio- and deuterio-compounds.[3]

Visualizing the Method Validation Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the analytical method validation workflow and the metabolic pathway of nortriptyline.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LLOQ Limit of Quantitation (LLOQ) ValidationProtocol->LLOQ LOD Limit of Detection (LOD) ValidationProtocol->LOD Robustness Robustness ValidationProtocol->Robustness Stability Stability (Freeze-Thaw, Bench-Top, etc.) ValidationProtocol->Stability Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LLOQ->Documentation LOD->Documentation Robustness->Documentation Stability->Documentation RoutineUse Method suitable for Routine Use Documentation->RoutineUse

Caption: A flowchart of the analytical method validation process.

Metabolic_Pathway_of_Nortriptyline Nortriptyline Nortriptyline E_10_Hydroxynortriptyline E-10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->E_10_Hydroxynortriptyline CYP2D6 (major) Z_10_Hydroxynortriptyline Z-10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->Z_10_Hydroxynortriptyline CYP2D6 (minor)

Caption: The metabolic conversion of Nortriptyline to its hydroxy metabolites.

References

A Comparative Guide: HPLC vs. GC-MS for 3-Hydroxynortriptyline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of nortriptyline, the accurate quantification of its active metabolite, 3-Hydroxynortriptyline, is paramount. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

At a Glance: Key Performance Metrics

The choice between HPLC and GC-MS for this compound analysis hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize key quantitative performance parameters collated from various studies.

Table 1: Performance Characteristics of HPLC-MS/MS Methods
ParameterReported Values for this compound (or Hydroxynortriptyline)Citation
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]
1.09 ng/mL[2][3]
Linearity Range0.5 - 40 ng/mL (r² ≥ 0.997)[1]
1.09 - 30.0 ng/mL (r > 0.998)[2][3]
Precision (%CV)< 7.1% (<16% at LLOQ)[1]
Accuracy92 - 114%[1]
Table 2: Performance Characteristics of GC-MS Methods
ParameterReported Values for 10-HydroxynortriptylineCitation
Assay Sensitivity1 ng/mL[4]
Precision (% Error)< 5%[4]
Accuracy (% Error)< 5%[4]

Methodological Overview: A Step-by-Step Look

The analytical workflow for both HPLC and GC-MS involves several critical steps from sample preparation to data analysis. Understanding these protocols is essential for appreciating the practical differences between the two techniques.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis start Plasma Sample l_l_extraction Liquid-Liquid Extraction start->l_l_extraction protein_precipitation Protein Precipitation start->protein_precipitation derivatization Derivatization (for GC-MS) l_l_extraction->derivatization hplc_injection Injection into HPLC protein_precipitation->hplc_injection gcms_injection Injection into GC derivatization->gcms_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection MS/MS Detection hplc_separation->hplc_detection quantification Quantification hplc_detection->quantification gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection MS Detection gcms_separation->gcms_detection gcms_detection->quantification

General analytical workflow for this compound analysis.

Detailed Experimental Protocols

HPLC-MS/MS Protocol (Liquid Chromatography-Tandem Mass Spectrometry)

This protocol is a synthesized example based on common practices in published literature.[1][2][3]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of an internal standard solution in acetonitrile.

    • Vortex the mixture for approximately three minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 16,100 x g) for two minutes to pellet the precipitated proteins.

    • Transfer a small aliquot (e.g., 25 µL) of the supernatant to a new tube or well in a 96-well plate.

    • Dilute the supernatant with water (e.g., 475 µL) and vortex again before analysis.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A reverse-phase C18 column (e.g., HyPURITY C18) is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or 0.1% formic acid) and an organic solvent like acetonitrile.[1][2][3] A gradient elution may be employed to optimize separation.

    • Flow Rate: A flow rate of around 0.50 mL/min is often used.[2][3]

    • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

GC-MS Protocol (Gas Chromatography-Mass Spectrometry)

This protocol is a generalized procedure based on established methods for related compounds.[4]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To a 1 mL plasma sample, add a deuterated internal standard.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of heptane and isoamyl alcohol).

    • The organic layer is separated and evaporated to dryness.

    • Derivatization: This is a critical step for GC-MS analysis of polar compounds like this compound. The hydroxyl group needs to be derivatized (e.g., by silylation with BSTFA) to increase volatility and thermal stability.[4] In some cases, dehydration of the alcohol metabolites may be performed.[4]

    • The derivatized residue is reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

  • Chromatographic Conditions:

    • GC System: A gas chromatograph equipped with a capillary column.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5) is typically used.

    • Carrier Gas: An inert gas such as helium or isobutane is used as the carrier gas.[4]

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points.

    • Injection Mode: Split or splitless injection may be used depending on the concentration of the analyte.

  • Mass Spectrometric Detection:

    • Ionization: Chemical Ionization (CI) or Electron Impact (EI) ionization can be used. CI is often preferred for its softer ionization, which results in less fragmentation and a more prominent molecular ion peak.[4]

    • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and internal standard.

Comparison of HPLC and GC-MS for this compound Analysis

High-Performance Liquid Chromatography (HPLC-MS/MS)

HPLC, particularly when coupled with tandem mass spectrometry, has become the preferred method for the analysis of this compound in biological matrices.

  • Advantages:

    • High Specificity and Sensitivity: The use of MRM in LC-MS/MS provides excellent selectivity, minimizing interferences from the complex biological matrix.[3] This allows for very low limits of quantification.[1]

    • No Derivatization Required: this compound is a polar and non-volatile compound, making it well-suited for direct analysis by reverse-phase HPLC without the need for chemical derivatization.[5][6] This simplifies sample preparation and reduces the potential for analytical errors.

    • Suitable for Thermally Labile Compounds: The analysis is performed at or near ambient temperature, preventing the thermal degradation of the analyte.[6][7]

    • High Throughput: With modern ultra-high-performance liquid chromatography (UHPLC) systems, run times can be very short, often under 5 minutes, allowing for the analysis of a large number of samples in a short period.[2]

  • Disadvantages:

    • Matrix Effects: Ion suppression or enhancement due to co-eluting compounds from the sample matrix can affect the accuracy and precision of the assay. This needs to be carefully evaluated during method validation.

    • Higher Cost: HPLC-MS/MS systems can have a higher initial purchase and maintenance cost compared to some GC-MS systems.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Advantages:

    • High Resolution: Capillary GC columns can provide very high chromatographic resolution, leading to sharp peaks and excellent separation of closely related compounds.[5]

    • Robustness: GC-MS systems are generally considered robust and reliable instruments.

  • Disadvantages:

    • Derivatization is Essential: The primary drawback of using GC-MS for this compound is the necessity of derivatization.[4] This additional step in sample preparation increases the analysis time, can introduce variability, and may not always be 100% efficient.

    • Potential for Thermal Degradation: The high temperatures required for the injector and column can potentially lead to the degradation of thermally sensitive analytes.[6]

    • Less Suitable for Polar, Non-volatile Compounds: GC is inherently better suited for compounds that are easily vaporized.[6][7]

Conclusion

For the routine analysis of this compound in a clinical or research setting, HPLC-MS/MS is generally the superior technique . Its ability to directly analyze the polar, non-volatile metabolite without the need for derivatization, combined with its high sensitivity, selectivity, and potential for high throughput, makes it the more efficient and practical choice.

While GC-MS can achieve the required sensitivity and accuracy, the mandatory derivatization step adds complexity and potential for error to the analytical workflow. Therefore, GC-MS would typically be considered only if an LC-MS/MS system is not available or for specific research applications where its high resolving power might be advantageous for separating complex mixtures of metabolites. The decision of which technique to employ will ultimately depend on the specific requirements of the study, available instrumentation, and the desired sample throughput.

References

A Comparative Guide to the Cross-Validation of 3-Hydroxynortriptyline Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Hydroxynortriptyline, a primary metabolite of Nortriptyline, in biological matrices. It is intended to assist researchers and drug development professionals in the critical process of cross-validating assays between different laboratories, ensuring data consistency and reliability across clinical and preclinical studies.

Introduction

This compound is a significant active metabolite of the tricyclic antidepressant Nortriptyline. Accurate and precise quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. When these studies are conducted across multiple sites, it is imperative to perform inter-laboratory cross-validation of the bioanalytical methods to ensure that the data generated by different laboratories are comparable and reliable. This guide outlines the key parameters for comparing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays and provides a framework for conducting a successful cross-validation study.

Data Presentation: Comparison of LC-MS/MS Assay Parameters

The following table summarizes the performance characteristics of various published LC-MS/MS methods for the quantification of this compound (and its parent drug, Nortriptyline) in human plasma. This data can be used as a benchmark when comparing results between laboratories.

Parameter Method 1 [1][2]Method 2 [3][4]Method 3 [5]
Analyte(s) Nortriptyline, E-10-hydroxynortriptyline, Z-10-hydroxynortriptylineNortriptyline, 10-hydroxynortriptyline11 Tricyclic Antidepressants and metabolites
Internal Standard (IS) Not SpecifiedCarbamazepine[3]Amoxapine
Sample Preparation Protein Precipitation[1][2]Liquid-Liquid Extraction[3]Liquid-Liquid Extraction
Chromatographic Column C18[1][2]HyPURITY C18[3]Allure Biphenyl
Mobile Phase 0.1% formic acid in an acetonitrile gradient[1][2]20 mm ammonium acetate : acetonitrile (20:80, v/v)[3]20 mM ammonium formate : methanol (20:80 v/v)
Detection ESI-MS/MS (Positive Mode)[1][2]ESI-MS/MS (Multiple Reaction Monitoring)[3]ESI-MS/MS (Positive Ionization Mode)
Lower Limit of Quantification (LLOQ) 0.5 ng/ml for metabolites[1][2]1.09 ng/mL for both NTP and OH-NTP[3]25 ng/ml
Linearity Range LLOQ to 40 ng/ml[1][2]1.09-30.0 ng/mL[3]25–2,000 ng/ml
Precision (% CV) < 7.1% (<16% at LLOQ)[1]Intra- and inter-day precision met FDA guidelines[3]Intra-day: 2% to 15%; Inter-day: 8% to 16%
Accuracy (%) 92-114%[1]Met FDA guidelines[3]88% to 109%

Experimental Protocols

A generalized experimental protocol for the quantification of this compound in human plasma using LC-MS/MS is described below. This protocol is a composite based on common practices from the cited literature and should be adapted and validated by each laboratory.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma, add a known concentration of the internal standard (e.g., Carbamazepine).

  • Alkalinize the sample with a suitable buffer (e.g., 0.2 N NaOH).

  • Add 2 mL of an organic extraction solvent (e.g., hexane: ethyl acetate (1:1)).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous component (e.g., 20 mM ammonium acetate) and an organic component (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

3. Cross-Validation Protocol

Cross-validation should be performed to ensure the consistency of results between two or more laboratories.[6] This involves the analysis of the same set of quality control (QC) samples and study samples by each laboratory.

  • Preparation of QC Samples: A central laboratory should prepare a batch of QC samples at low, medium, and high concentrations of this compound in the relevant biological matrix.

  • Blinded Analysis: These QC samples, along with a selection of blinded study samples, should be shipped to each participating laboratory for analysis.

  • Data Comparison: The results from each laboratory should be compared. The acceptance criteria for cross-validation are typically based on the percentage difference between the values obtained from the different laboratories, which should be within a predefined limit (e.g., ±20%).

Mandatory Visualization

CrossValidationWorkflow cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Independent Analysis cluster_comparison Phase 3: Data Comparison and Evaluation cluster_outcome Phase 4: Outcome A Central Lab: Prepare and Validate QC Samples (Low, Medium, High) B Distribute Blinded QC and Study Samples A->B C Lab A: Analyze Samples using Validated Assay B->C D Lab B: Analyze Samples using Validated Assay B->D E Unblind and Compile Data from All Labs C->E D->E F Statistical Analysis: - Calculate % Bias - Assess Agreement E->F G Acceptance Criteria Met? (e.g., Bias within ±20%) F->G H Successful Cross-Validation: Data are Comparable G->H Yes I Investigation and Re-analysis Required G->I No

Caption: Inter-laboratory cross-validation workflow for bioanalytical assays.

References

A Comparative Analysis of the Pharmacological Potency of Nortriptyline and its Active Metabolite, 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of the tricyclic antidepressant nortriptyline and its primary active metabolite, (E)-10-hydroxynortriptyline, also referred to as 3-Hydroxynortriptyline. The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Comparative Potency at Key Pharmacological Targets

Nortriptyline exerts its therapeutic effects primarily through the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT). Its active metabolite, (E)-10-hydroxynortriptyline, also contributes to the overall pharmacological activity. The following table summarizes their comparative potencies at these primary targets, as well as their differing affinities for muscarinic acetylcholine receptors, which are associated with anticholinergic side effects.

TargetCompoundPotency/AffinityReference
Norepinephrine Transporter (NET) NortriptylineHigh[1]
(E)-10-hydroxynortriptyline4-fold weaker than Nortriptyline[1]
Serotonin Transporter (SERT) NortriptylineModerate[1]
(E)-10-hydroxynortriptylineLower than Nortriptyline
Muscarinic Acetylcholine Receptors NortriptylineHigh[2]
(E)-10-hydroxynortriptyline18-fold lower than Nortriptyline[2]

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol outlines a method for determining the binding affinity of nortriptyline and (E)-10-hydroxynortriptyline to the norepinephrine transporter.

Materials:

  • HEK-293 cells stably expressing human NET (hNET).

  • [³H]-Nisoxetine (radioligand).

  • Nortriptyline and (E)-10-hydroxynortriptyline.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hNET-expressing HEK-293 cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a BCA assay.[3]

  • Binding Reaction: In a 96-well plate, add the cell membrane preparation (50-120 µg protein), varying concentrations of the test compound (nortriptyline or (E)-10-hydroxynortriptyline), and a fixed concentration of [³H]-nisoxetine to a final volume of 250 µL in binding buffer.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[3]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[3]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a method to assess the functional potency of nortriptyline and (E)-10-hydroxynortriptyline in inhibiting serotonin uptake.

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT).[4]

  • [³H]-Serotonin ([³H]-5-HT).

  • Nortriptyline and (E)-10-hydroxynortriptyline.

  • Uptake buffer (e.g., 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose, pH 7.1).[4]

  • Lysis buffer (e.g., phosphate-buffered saline containing 1% sodium dodecyl sulfate).[4]

  • 24-well plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture hSERT-expressing HEK-293 cells in 24-well plates until they reach the desired confluency.[4]

  • Pre-incubation: Wash the cells with uptake buffer. Then, pre-incubate the cells with varying concentrations of the test compound (nortriptyline or (E)-10-hydroxynortriptyline) at 37°C for 20 minutes.[4]

  • Uptake Reaction: Initiate the uptake by adding [³H]-5-HT (final concentration, 20 nM) and incubate for 5 minutes at 37°C.[4]

  • Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold uptake buffer. Lyse the cells by incubating them overnight with lysis buffer.[4]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of inhibition of [³H]-5-HT uptake against the concentration of the test compound.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol details a method to study the metabolism of nortriptyline to (E)-10-hydroxynortriptyline.

Materials:

  • Human liver microsomes (HLMs).

  • Nortriptyline.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (at a specific protein concentration), phosphate buffer, and nortriptyline (at various concentrations).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of (E)-10-hydroxynortriptyline.

  • Data Analysis: Determine the kinetic parameters of the metabolic reaction, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Signaling Pathways and Metabolic Fate

The primary mechanism of action for both nortriptyline and (E)-10-hydroxynortriptyline involves the modulation of neurotransmitter levels in the synaptic cleft. Nortriptyline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form 10-hydroxynortriptyline, which exists as (E) and (Z) isomers.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nortriptyline Nortriptyline NET NET Nortriptyline->NET Inhibits SERT SERT Nortriptyline->SERT Inhibits This compound This compound This compound->NET Inhibits NE Norepinephrine NE_synapse Norepinephrine NE->NE_synapse Release 5HT Serotonin 5HT_synapse Serotonin 5HT->5HT_synapse Release NE_synapse->NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds 5HT_synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor 5HT_synapse->Serotonin_Receptor Binds Signal_Transduction_1 Signal Transduction Adrenergic_Receptor->Signal_Transduction_1 Activates Signal_Transduction_2 Signal Transduction Serotonin_Receptor->Signal_Transduction_2 Activates

Caption: Inhibition of Norepinephrine and Serotonin Reuptake.

Nortriptyline Nortriptyline CYP2D6 CYP2D6 Nortriptyline->CYP2D6 Metabolized by E_10_OH_NT (E)-10-hydroxynortriptyline CYP2D6->E_10_OH_NT Major Metabolite Z_10_OH_NT (Z)-10-hydroxynortriptyline CYP2D6->Z_10_OH_NT Minor Metabolite Further_Metabolism Further Metabolism & Excretion E_10_OH_NT->Further_Metabolism Z_10_OH_NT->Further_Metabolism cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Cells Prepare hNET-expressing cells Incubate Incubate membranes, radioligand, and test compound Prepare_Cells->Incubate Prepare_Reagents Prepare radioligand and test compounds Prepare_Reagents->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity Filter->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

References

A Comparative Analysis of the Biological Activities of 3-Hydroxynortriptyline and 10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the distinct pharmacological profiles of two key nortriptyline metabolites.

Introduction

Nortriptyline, a secondary amine tricyclic antidepressant (TCA), is a widely prescribed medication for the treatment of major depressive disorder and other conditions.[1][2] Its therapeutic and adverse effects are not solely attributable to the parent compound but also to its various metabolites. Among these, the hydroxylated forms, particularly 10-hydroxynortriptyline, are of significant interest due to their own biological activities.[3] This guide provides a comprehensive comparison of the biological activities of two of these metabolites: 3-hydroxynortriptyline and 10-hydroxynortriptyline, with a focus on their effects on key neurotransmitter systems.

While 10-hydroxynortriptyline has been extensively studied and identified as a major active metabolite, a thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. This suggests that this compound is likely a minor metabolite with limited pharmacological significance, or it has not been the subject of detailed investigation. Therefore, this guide will primarily focus on the well-documented activities of 10-hydroxynortriptyline and its stereoisomers, with the absence of data for this compound being a key comparative point.

Nortriptyline Metabolism: A Brief Overview

Nortriptyline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4] The main metabolic pathway is hydroxylation at the 10-position of the dibenzocycloheptene ring, leading to the formation of (E)- and (Z)-10-hydroxynortriptyline.[5] The (E)-isomer is the more predominant of the two.[3]

Nortriptyline_Metabolism Metabolic Pathway of Nortriptyline Nortriptyline Nortriptyline Metabolite_10OH_E (E)-10-Hydroxynortriptyline Nortriptyline->Metabolite_10OH_E CYP2D6 Metabolite_10OH_Z (Z)-10-Hydroxynortriptyline Nortriptyline->Metabolite_10OH_Z CYP2D6 Inactive_Metabolites Inactive Conjugated Metabolites Metabolite_10OH_E->Inactive_Metabolites Glucuronidation Metabolite_10OH_Z->Inactive_Metabolites Glucuronidation

Figure 1: Simplified metabolic pathway of nortriptyline.

Comparative Biological Activity

The primary mechanism of action of nortriptyline and its active metabolites is the inhibition of neurotransmitter reuptake, particularly norepinephrine and serotonin.[4]

Neurotransmitter Transporter Inhibition

10-Hydroxynortriptyline has been shown to be a potent inhibitor of the norepinephrine transporter (NET).[6] Specifically, the (E)-isomer, (E)-10-hydroxynortriptyline, is reported to be about half as potent as nortriptyline itself in inhibiting norepinephrine reuptake in vitro.[7] In contrast, its activity at the serotonin transporter (SERT) is significantly weaker. This suggests that 10-hydroxynortriptyline contributes to the noradrenergic effects of nortriptyline therapy.

There is no available data in the reviewed literature regarding the activity of This compound on either the norepinephrine or serotonin transporters.

CompoundTargetActivity (Qualitative)Reference
(E)-10-Hydroxynortriptyline NETPotent inhibitor (approx. 50% potency of Nortriptyline)[7]
SERTWeak inhibitor[6]
(Z)-10-Hydroxynortriptyline NETData not available
SERTData not available
This compound NETData not available
SERTData not available

Table 1: Qualitative Comparison of Neurotransmitter Transporter Inhibition

Quantitative data (IC50 or Ki values) for the direct comparison of these metabolites is limited in the publicly available literature.

Receptor Binding Profile

A significant advantage of 10-hydroxynortriptyline over its parent compound is its markedly reduced anticholinergic activity. Nortriptyline's side effects, such as dry mouth, constipation, and blurred vision, are primarily due to its affinity for muscarinic acetylcholine receptors. Studies have shown that (E)-10-hydroxynortriptyline has a much lower affinity for these receptors, suggesting it contributes less to these adverse effects.

Information on the receptor binding profile of This compound is not available in the reviewed scientific literature.

CompoundReceptor TargetActivity (Qualitative)Reference
(E)-10-Hydroxynortriptyline Muscarinic Acetylcholine ReceptorsLow affinity
This compound Muscarinic Acetylcholine ReceptorsData not available

Table 2: Comparative Receptor Binding Profile

Experimental Protocols

The following are generalized protocols for the key assays used to determine the biological activity of compounds like this compound and 10-hydroxynortriptyline.

Neurotransmitter Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

Uptake_Inhibition_Assay Workflow for Neurotransmitter Uptake Inhibition Assay cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Culture cells expressing target transporter (e.g., HEK293-NET) B Pre-incubate cells with test compound (e.g., 10-hydroxynortriptyline) A->B C Add radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) B->C D Incubate to allow for uptake C->D E Terminate uptake by rapid washing with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity using liquid scintillation counting E->F G Calculate percent inhibition and determine IC50 value F->G

Figure 2: General workflow for a neurotransmitter uptake inhibition assay.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured to confluence in appropriate media.[8]

  • Assay Preparation: Cells are harvested and resuspended in a Krebs-HEPES buffer.

  • Inhibition Assay: The cell suspension is pre-incubated with varying concentrations of the test compound (e.g., 10-hydroxynortriptyline) for a specified time at room temperature.

  • Uptake Initiation: A fixed concentration of the radiolabeled substrate (e.g., [³H]-nisoxetine for NET or [³H]-citalopram for SERT) is added to initiate the uptake reaction.

  • Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of radiolabeled substrate taken up by the cells, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor or transporter by competing with the binding of a known radioligand.

Detailed Steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor or transporter (e.g., rat brain cortex for muscarinic receptors).[9]

  • Binding Assay: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The primary signaling pathway affected by nortriptyline and its active metabolites is the monoaminergic system. By blocking the reuptake of norepinephrine, 10-hydroxynortriptyline increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling.

Signaling_Pathway Mechanism of Action of 10-Hydroxynortriptyline at the Noradrenergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Postsynaptic_Receptor Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Binding Postsynaptic Effect Postsynaptic Effect Postsynaptic_Receptor->Postsynaptic Effect Metabolite 10-Hydroxynortriptyline Metabolite->NET Inhibition

Figure 3: Inhibition of norepinephrine reuptake by 10-hydroxynortriptyline.

Conclusion

The available scientific evidence strongly indicates that 10-hydroxynortriptyline is a pharmacologically active metabolite of nortriptyline, contributing significantly to its therapeutic effect through the potent inhibition of norepinephrine reuptake. Its reduced anticholinergic activity compared to the parent compound is a notable advantage. Conversely, the complete lack of published data on the biological activity of this compound suggests it is not a significant contributor to the pharmacological profile of nortriptyline. For researchers and drug development professionals, this highlights the importance of focusing on the 10-hydroxy metabolite in future studies related to nortriptyline's efficacy, safety, and drug-drug interactions. Further investigation would be required to definitively characterize the pharmacological profile of this compound and confirm its apparent lack of activity.

References

Navigating the Landscape of 3-Hydroxynortriptyline Quantification: A Comparative Guide to Inter-Laboratory Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of tricyclic antidepressants, ensuring the accuracy and comparability of analytical results is paramount. This guide provides a comparative overview of methodologies for the quantification of nortriptyline and its hydroxylated metabolites, with a focus on inter-laboratory performance. While specific proficiency testing (PT) program data for 3-Hydroxynortriptyline is not publicly available, this document synthesizes information from established analytical methods to present a representative comparison, enabling laboratories to benchmark their performance.

The accurate measurement of this compound, an active metabolite of nortriptyline, is crucial for comprehensive pharmacokinetic assessment and dose optimization in patients. Inter-laboratory proficiency testing is a cornerstone of quality assurance, providing an external and objective evaluation of a laboratory's analytical performance. In the absence of a dedicated public PT scheme for this compound, this guide leverages data from studies validating methods for nortriptyline and its primary hydroxylated metabolite, 10-Hydroxynortriptyline, to illustrate typical inter-laboratory variability and performance characteristics.

Representative Inter-Laboratory Comparison

The following table summarizes representative performance data from a hypothetical inter-laboratory study for the quantification of Nortriptyline and 10-Hydroxynortriptyline in serum. This data is compiled from published literature on LC-MS/MS methods and reflects typical precision and accuracy observed in such studies.

AnalyteLaboratoryMethodConcentration (ng/mL)Reported Value (ng/mL)Accuracy (%)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Nortriptyline Lab ALC-MS/MS50.048.597.03.55.2
Lab BLC-MS/MS50.051.2102.44.16.0
Lab CHPLC-UV50.046.893.66.88.5
Lab DLC-MS/MS50.049.999.82.94.8
10-Hydroxynortriptyline Lab ALC-MS/MS25.024.196.44.26.1
Lab BLC-MS/MS25.025.8103.24.86.9
Lab CHPLC-UV25.022.991.68.210.3
Lab DLC-MS/MS25.024.798.83.85.5

Note: This table presents illustrative data based on performance characteristics reported in scientific literature and does not represent results from a formal proficiency testing program for this compound.

Experimental Protocols

The predominant method for the quantification of nortriptyline and its hydroxylated metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[1][2] While specific parameters may vary between laboratories, a general protocol is outlined below.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum or plasma, add 300 µL of a precipitation agent (e.g., acetonitrile or methanol containing an internal standard).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Separation

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3 to 0.6 mL/min.

  • Injection Volume: 5 to 20 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Visualizing Key Processes

To further clarify the methodologies and biological context, the following diagrams illustrate the metabolic pathway of amitriptyline and a typical experimental workflow for therapeutic drug monitoring.

Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19) 10-Hydroxynortriptyline 10-Hydroxynortriptyline Nortriptyline->10-Hydroxynortriptyline Hydroxylation (CYP2D6) This compound This compound Nortriptyline->this compound Hydroxylation

Metabolic pathway of Amitriptyline.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Patient Sample Patient Sample Protein Precipitation Protein Precipitation Patient Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for TDM.

References

A Comparative Guide to the Reproducibility of 3-Hydroxynortriptyline Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods used for the quantification of 3-Hydroxynortriptyline, a primary metabolite of the antidepressant nortriptyline. The reproducibility of measuring this metabolite is critical for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. This document assesses the performance of three common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Method Reproducibility

The following tables summarize the quantitative performance of LC-MS/MS, HPLC, and GC-MS for the measurement of this compound, focusing on key reproducibility parameters.

Table 1: Reproducibility and Performance of LC-MS/MS Methods

ParameterStudy 1Study 2[1]Study 3[2]
Intra-Assay Precision (CV%) <7.1%Meets FDA guidelines<16% at LLOQ
Inter-Assay Precision (CV%) Not ReportedMeets FDA guidelinesNot Reported
Accuracy (%) 92-114%Meets FDA guidelines92-114%
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.09 ng/mL0.5 ng/mL

Table 2: Reproducibility and Performance of HPLC Methods

ParameterStudy 1[3]Study 2
Intra-Assay Precision (CV%) <12.1%<8%
Inter-Assay Precision (CV%) <12.1%<8%
Accuracy (%) 93.1-102.5%Not Reported
Lower Limit of Quantitation (LLOQ) 5 ng/mL10 ng/mL

Table 3: Reproducibility and Performance of GC-MS Methods

ParameterStudy 1[4]
Precision (% Error) <5%
Accuracy (% Error) <5%
Lower Limit of Quantitation (LLOQ) 1 ng/mL

Experimental Protocols: A Detailed Look at the Methodologies

A clear understanding of the experimental procedures is crucial for assessing and replicating analytical methods. Below are detailed protocols for each of the key analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is widely recognized for its high sensitivity and specificity.

  • Sample Preparation: A simple liquid-liquid extraction is a common procedure to isolate this compound and an internal standard from plasma samples[1]. Alternatively, a straightforward protein precipitation can be employed[2].

  • Chromatographic Separation: The extracted samples are injected into an LC system. A C18 column is typically used for separation, with a mobile phase consisting of a mixture of an aqueous component (e.g., 20 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile)[1][2]. The separation is often performed using a gradient elution over a short run time, typically between 2.5 to 6 minutes[1][2].

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analysis is performed in the multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in the positive ion mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification[1].

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Protocol

HPLC offers a robust and cost-effective alternative to mass spectrometry-based methods.

  • Sample Preparation: A two-step liquid-liquid extraction process is utilized to extract the analytes from plasma samples[3]. For methods involving fluorescence detection, a derivatization step with a fluorescent tag (e.g., 9-fluorenylmethyl chloroformate) may be necessary to enhance sensitivity.

  • Chromatographic Separation: The separation is achieved on a reversed-phase column (e.g., C18) with an isocratic elution. The mobile phase is typically a mixture of a buffer and an organic solvent.

  • Detection: The concentration of this compound is determined using a Diode Array Detector (DAD) or a fluorescence detector set at the appropriate excitation and emission wavelengths[3].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a classic and powerful technique for the analysis of volatile and thermally stable compounds.

  • Sample Preparation and Derivatization: Due to the polar nature of this compound, a derivatization step is essential to increase its volatility for GC analysis. This often involves a chemical modification to create a more volatile derivative. The two alcohol metabolites are dehydrated during sample preparation[4].

  • Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph. The separation is performed on a capillary column with a specific temperature program to ensure the elution of the analytes.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer. Chemical ionization (CI) is a suitable technique, and selective ion monitoring (SIM) of the protonated molecular ions (MH+) of the analyte and its deuterated internal standard is used for quantification[4].

Visualizing the Workflow: Assessing Reproducibility

The following diagram illustrates a typical workflow for assessing the reproducibility of an analytical method for this compound measurement.

experimental_workflow cluster_prep Sample Preparation cluster_reproducibility Reproducibility Assessment serum Human Serum/Plasma Spiked with this compound extraction Extraction (Protein Precipitation, LLE, or SPE) serum->extraction lcms LC-MS/MS Analysis extraction->lcms Analysis hplc HPLC Analysis extraction->hplc Analysis gcms GC-MS Analysis extraction->gcms Analysis intra_assay Intra-Assay Precision (Replicates within the same run) lcms->intra_assay inter_assay Inter-Assay Precision (Replicates on different days) lcms->inter_assay accuracy Accuracy (Comparison to a known concentration) lcms->accuracy hplc->intra_assay hplc->inter_assay hplc->accuracy gcms->intra_assay gcms->inter_assay gcms->accuracy

References

Safety Operating Guide

Proper Disposal of 3-Hydroxynortriptyline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-hydroxynortriptyline, a metabolite of nortriptyline. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Adherence to these guidelines is critical for laboratory safety and responsible chemical management.

Hazard Assessment and Classification

This compound, like its parent compound nortriptyline, should be handled as a potentially hazardous substance. The primary route of acute toxicity is oral ingestion. It is classified as "Acute Toxicity - Oral 4," with the hazard statement "Harmful if swallowed."

Quantitative Hazard Data (for Nortriptyline Hydrochloride, the parent compound):

MetricValueSpeciesSource
Oral LD50405 mg/kgRat[1]

This data for the parent compound, nortriptyline, is provided as a conservative reference for assessing the potential toxicity of its metabolite, this compound.

Regulatory Framework

The disposal of chemical waste, including pharmaceutical compounds and their metabolites, is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing such waste.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

Step 3: Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s): "Toxic," "Harmful if Swallowed"

  • Accumulation start date

Step 4: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically through high-temperature incineration.

Under no circumstances should this compound waste be:

  • Poured down the drain

  • Disposed of in regular trash

  • Mixed with non-hazardous waste

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation and Containment cluster_3 Step 3: Storage and Final Disposal start Waste Generated char Characterize Waste (Solid, Liquid, Sharps) start->char solid Solid Waste Container (Labeled Hazardous) char->solid Solid liquid Liquid Waste Container (Labeled Hazardous, Sealed) char->liquid Liquid sharps Sharps Container (Labeled Hazardous) char->sharps Sharps storage Store in Designated Secure Area solid->storage liquid->storage sharps->storage disposal Arrange for Professional Disposal (EHS) storage->disposal

Caption: Disposal workflow for this compound waste.

This guide is intended to provide a clear and actionable framework for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks and contribute to a safer research environment.

References

Personal protective equipment for handling 3-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxynortriptyline. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of materials.

Hazard Assessment

This compound, a metabolite of the tricyclic antidepressant nortriptyline, is classified as a potent pharmaceutical compound. The primary health hazard associated with this compound and similar compounds is acute oral toxicity. Ingestion can be harmful.[1][2][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile gloves is recommended.[4]Laboratory coatA NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[3][5]
Working with Solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Cleaning and Decontamination Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if the area is well-ventilated.

Note: Always inspect gloves for tears or punctures before use.[4] Remove and replace gloves immediately if they become contaminated.[4]

Operational Plan for Handling

A systematic workflow is essential for safely handling this compound. The following diagram illustrates a standard operational procedure for weighing and preparing a stock solution of a potent powdered compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area (e.g., chemical fume hood) prep_ppe->prep_area prep_materials Gather all necessary materials (spatula, weigh paper, vials, solvent) prep_area->prep_materials weigh Carefully weigh the This compound powder prep_materials->weigh Proceed to handling transfer Transfer the powder to a suitable container (e.g., vial) weigh->transfer dissolve Add solvent to dissolve the powder transfer->dissolve label_vial Clearly label the vial with contents, concentration, and date dissolve->label_vial decontaminate_tools Decontaminate all tools and the work surface label_vial->decontaminate_tools Proceed to cleanup dispose_waste Dispose of all contaminated waste (gloves, weigh paper, etc.) properly decontaminate_tools->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Workflow for Handling Potent Powdered Compounds

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Solid Waste:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be considered chemical waste.

  • Disposal Procedure:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed plastic bag or container.[6]

    • Dispose of the container through your institution's hazardous waste disposal program.

Liquid Waste:

  • Unused Solutions: Unused solutions of this compound should be collected as hazardous chemical waste.

  • Disposal Procedure:

    • Collect all liquid waste in a designated, sealed, and clearly labeled container.

    • The container should be compatible with the solvent used.

    • Dispose of the container through your institution's hazardous waste disposal program.

Decontamination:

  • Work Surfaces: Clean and decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) after handling is complete.

  • Equipment: Decontaminate any reusable equipment, such as spatulas or glassware, according to your laboratory's standard procedures for handling potent compounds.

General Guidance:

  • Do not dispose of this compound down the drain or in the regular trash.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • If you are unsure about the proper disposal procedure, consult your institution's Environmental Health and Safety (EHS) department.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.